Dimethyl 2,5-dibromohexanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVICCJCVLLCDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968220 | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-72-4, 53490-47-4 | |
| Record name | Dimethyl 2,2'-dibromoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-72-4 | |
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| Record name | NSC120723 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
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| Record name | Dimethyl 2,5-dibromoadipate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 2,5-dibromohexanedioate, a key intermediate in various organic syntheses. This document details the synthetic protocol, physical and chemical properties, and a summary of its characterization data.
Compound Overview
This compound is a halogenated diester that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. Its bifunctional nature, with two bromine atoms and two methyl ester groups, allows for a variety of chemical transformations. The compound exists as stereoisomers, with the meso form being of particular interest in stereoselective synthesis.
Table 1: Physical and Chemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.99 g/mol [1] |
| CAS Number | 868-72-4[1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-76 °C |
| Density | 1.7 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
| IUPAC Name | This compound[1] |
Synthesis of meso-Dimethyl 2,5-dibromohexanedioate
The synthesis of meso-Dimethyl 2,5-dibromohexanedioate is typically achieved through a multi-step process starting from adipic acid. The general workflow involves the formation of the diacid chloride, followed by bromination and subsequent esterification.
Caption: Synthetic workflow for meso-Dimethyl 2,5-dibromohexanedioate.
Experimental Protocol
The following protocol is a general procedure for the synthesis of meso-Dimethyl 2,5-dibromohexanedioate.
Step 1: Synthesis of Adipoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add adipic acid.
-
Slowly add an excess of thionyl chloride to the flask.
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride.
Step 2: Bromination of Adipoyl Chloride
-
To the crude adipoyl chloride, slowly add elemental bromine. An excess of bromine is typically used.
-
Heat the reaction mixture, often under irradiation with a suitable light source (e.g., a tungsten lamp) to facilitate radical bromination at the α-positions.
-
Continue heating until the red color of the bromine disappears, indicating the completion of the reaction. This step yields a mixture of meso and racemic 2,5-dibromoadipoyl dichloride.
Step 3: Esterification and Isolation of meso-Dimethyl 2,5-dibromohexanedioate
-
Cool the reaction mixture containing the 2,5-dibromoadipoyl dichloride.
-
Slowly and carefully add an excess of anhydrous methanol to the flask. The reaction is exothermic and will produce HCl gas.
-
Stir the mixture at room temperature to allow for complete esterification.
-
The meso isomer of this compound is generally less soluble than the racemic mixture and will precipitate out of the solution upon standing or cooling.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold methanol to remove any soluble impurities, including the racemic diester.
-
Dry the product under vacuum to obtain pure meso-Dimethyl 2,5-dibromohexanedioate.
Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the meso isomer, a simplified NMR spectrum is expected.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for meso-Dimethyl 2,5-dibromohexanedioate
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 4.4 | Triplet | CH-Br |
| ~ 3.8 | Singlet | O-CH₃ | |
| ~ 2.2-2.4 | Multiplet | -CH₂-CH₂- | |
| ¹³C | ~ 170 | Singlet | C=O |
| ~ 53 | Singlet | O-CH₃ | |
| ~ 48 | Singlet | CH-Br | |
| ~ 32 | Singlet | -CH₂-CH₂- |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
Table 3: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 | Medium | C-H stretch (aliphatic) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation patterns that can be used for structural confirmation.
Caption: Predicted mass spectrometry fragmentation pathway.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum
| m/z | Predicted Fragment | Notes |
| 330/332/334 | [C₈H₁₂Br₂O₄]⁺˙ | Molecular ion peak (isotopic pattern for two bromine atoms) |
| 299/301/303 | [C₇H₉Br₂O₃]⁺ | Loss of a methoxy radical (•OCH₃) |
| 251/253 | [C₈H₁₂BrO₄]⁺ | Loss of a bromine radical (•Br) |
| 179/181 | [C₄H₅BrO₂]⁺ | α-cleavage with loss of a larger fragment |
| 86 | [C₄H₆O₂]⁺˙ | Further fragmentation product |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.[3]
Safety Information
This compound is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Applications in Research and Development
This compound is a valuable precursor in the synthesis of various heterocyclic compounds and molecules with potential biological activity. The stereochemistry of the meso isomer makes it particularly useful for the stereoselective synthesis of chiral molecules. It has been employed in the preparation of novel amino acids and other complex organic structures.
This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Spectroscopic Profile of Dimethyl 2,5-dibromohexanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,5-dibromohexanedioate (CAS No: 868-72-4), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification and further research applications.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.35 | Multiplet | 2H | 2 x -CH(Br)- |
| 3.78 | Singlet | 6H | 2 x -OCH₃ |
| 2.25 - 2.10 | Multiplet | 4H | 2 x -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | 2 x C=O |
| 53.2 | 2 x -OCH₃ |
| 48.8 | 2 x -CH(Br)- |
| 32.7 | 2 x -CH₂- |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Medium | C-H stretch (alkane) |
| 1738 | Strong | C=O stretch (ester) |
| 1437 | Medium | C-H bend (methyl) |
| 1260, 1215 | Strong | C-O stretch (ester) |
| 688 | Strong | C-Br stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 332/330/328 | Low | [M]⁺ (Molecular ion with Br isotopes) |
| 251/249 | High | [M - Br]⁺ |
| 171 | Medium | [M - Br - HBr]⁺ |
| 139 | High | [C₅H₇O₂]⁺ |
| 59 | High | [COOCH₃]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. While the exact instrumental parameters for this specific compound are not publicly available, the following are generalized experimental protocols that are representative of the methods used to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectral data were acquired using a mass spectrometer, likely with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were separated by a mass analyzer. The mass-to-charge ratios (m/z) and their relative intensities were recorded.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
Relationship of Spectroscopic Techniques for Structural Elucidation
This diagram shows how the information from different spectroscopic techniques is integrated to confirm the chemical structure of this compound.
Caption: How different spectroscopic techniques confirm the structure.
"Dimethyl 2,5-dibromohexanedioate" chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of Dimethyl 2,5-dibromohexanedioate. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of cyclic systems and the modification of biomolecules. This document summarizes its physical and chemical properties, details its key reactions, and provides experimental protocols for its application.
Chemical and Physical Properties
This compound is a diester characterized by the presence of two bromine atoms at the α-positions relative to the carbonyl groups. These stereocenters mean the compound can exist as a mixture of diastereomers (dl and meso).[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Dimethyl 2,5-dibromoadipate | [2] |
| CAS Number | 868-72-4 | [2] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [2] |
| Molecular Weight | 331.99 g/mol | [2] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | 75-76 °C | |
| Boiling Point | 182 °C at 10 Torr | |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Flash Point | 139.5 ± 27.9 °C | [4][5] |
| Solubility | Soluble in organic solvents like ethanol and methanol; less soluble in water. | [4] |
| Storage | 2-8°C, store under inert gas | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the two α-bromoester functionalities. These make the α-carbons susceptible to nucleophilic attack and the α-hydrogens acidic enough for elimination reactions.
Intramolecular Cyclization: Synthesis of Cyclobutene Derivatives
A key application of this compound is its use as a precursor for the synthesis of cyclobutene derivatives through an intramolecular cyclization reaction. Treatment with a strong base induces a dehydrohalogenation and subsequent ring closure to form dimethyl cyclobut-1-ene-1,2-dicarboxylate.[1]
Conversion of Cysteine to Dehydroalanine in Peptides
This compound is a useful reagent for the site-specific conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha).[4] This transformation is valuable in chemical biology and drug development as dehydroalanine can act as a Michael acceptor for the introduction of various functionalities. The reaction proceeds through a bis-alkylation of the cysteine thiol followed by an elimination reaction.
Experimental Protocols
Synthesis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate
While a detailed, step-by-step experimental protocol with specific quantities and reaction conditions is reported in the literature, access to the primary source is required for full replication.[1] The general procedure involves the treatment of meso-dimethyl 2,5-dibromohexanedioate with a strong, non-nucleophilic base, such as potassium tert-butoxide, in an appropriate aprotic solvent.[1] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester functionalities. Work-up would likely involve quenching the reaction with a proton source, followed by extraction and purification of the cyclobutene product by distillation or chromatography.
Conversion of Cysteine to Dehydroalanine in a Peptide
The following protocol is adapted from established methods for the modification of cysteine-containing peptides.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile or other suitable organic co-solvent
-
Non-nucleophilic base (e.g., sodium bicarbonate or DIPEA)
-
Quenching reagent (e.g., L-cysteine or glutathione)
-
Solvents for HPLC purification
Procedure:
-
Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and aqueous phosphate buffer (pH 8.0). The concentration of the peptide will depend on its solubility.
-
Reagent Addition: Add a solution of this compound (typically 3-50 equivalents relative to the peptide) to the peptide solution.
-
Base Addition: Add a suitable base to maintain the desired pH (around 8.0).
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The progress of the reaction can be monitored by LC-MS.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like L-cysteine or glutathione to consume any unreacted this compound.
-
Purification: Purify the modified peptide containing the dehydroalanine residue by reverse-phase HPLC.
-
Characterization: Confirm the conversion by mass spectrometry. A successful conversion of a cysteine residue to a dehydroalanine residue will result in a mass decrease of 34 Da (corresponding to the loss of H₂S).
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).
References
Unveiling the Crystal Structure of meso-Dimethyl 2,5-dibromohexanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
meso-Dimethyl 2,5-dibromohexanedioate is a halogenated diester that serves as a valuable intermediate in organic synthesis. Its stereochemistry and the presence of two reactive bromine atoms make it a versatile building block for the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the crystal structure of meso-dimethyl 2,5-dibromohexanedioate, including detailed experimental protocols for its synthesis and crystallographic analysis, and quantitative data presented for clarity and comparison. The compound, with the chemical formula C₈H₁₂Br₂O₄, possesses a crystallographic center of inversion at the midpoint of the central C-C bond, which is characteristic of the meso form.[1] Molecules are interconnected through intermolecular C—H···O interactions, forming a three-dimensional network in the crystalline state.[1]
Synthesis of meso-Dimethyl 2,5-dibromohexanedioate
The synthesis of meso-dimethyl 2,5-dibromohexanedioate can be achieved through the bromination of adipoyl chloride followed by esterification. The following protocol is based on a method reported in the literature.[2]
Experimental Protocol: Synthesis
-
Preparation of Hexanedioyl Dichloride (Adipoyl Chloride): In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, adipic acid (20.0 g, 137 mmol) is treated with neat thionyl chloride (40.0 g, 342 mmol). The mixture is refluxed at 80 °C for 3 hours. Excess thionyl chloride is subsequently removed under reduced pressure to yield crude hexanedioyl dichloride.[2]
-
Bromination: To the resulting hexanedioyl dichloride, neat bromine (54.7 g, 342 mmol) is added. The reaction mixture is heated to 80 °C. For radical initiation, a 500-watt halogen lamp can be positioned approximately 10 cm from the reaction flask. The reaction is monitored, and additional bromine may be added until completion.[2]
-
Esterification: The crude dibrominated adipoyl chloride is then esterified by reacting with methanol. This step yields a mixture of diastereomers of dimethyl 2,5-dibromohexanedioate.
-
Purification and Isolation of the meso Isomer: The meso isomer can be isolated from the reaction mixture through crystallization, which drives the equilibrium towards the formation of the desired meso product. The crystallized solid is collected by filtration and can be further purified by recrystallization from a suitable solvent.
Crystal Structure Analysis
The crystal structure of meso-dimethyl 2,5-dibromohexanedioate was determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[1]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₁₂Br₂O₄ |
| Formula Weight | 331.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5580 (9) |
| b (Å) | 12.134 (2) |
| c (Å) | 10.554 (2) |
| β (°) | 90.36 (3) |
| Volume (ų) | 583.7 (2) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.0 |
| wR-factor (%) | 7.2 |
| Data-to-parameter ratio | 19.9 |
Data sourced from Feng et al., Acta Cryst. (2010). E66, o3163.[1]
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Br1—C2 | 1.956 (4) | O1—C1—O2 | 124.0 (5) |
| O1—C1 | 1.189 (5) | O1—C1—C2 | 124.8 (5) |
| O2—C1 | 1.320 (6) | O2—C1—C2 | 111.2 (4) |
| C1—C2 | 1.520 (6) | C1—C2—C3 | 110.1 (4) |
| C2—C3 | 1.528 (6) | C1—C2—Br1 | 109.8 (3) |
| C3—C3ⁱ | 1.529 (8) | C3—C2—Br1 | 111.1 (3) |
Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from Feng et al., Acta Cryst. (2010). E66, o3163.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to the desired temperature (in this case, 293 K). X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors, such as background scattering, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement, as indicated by the R-factors.
Relevance in Research and Drug Development
meso-Dimethyl 2,5-dibromohexanedioate is a valuable intermediate in organic synthesis due to its bifunctional nature. The two bromine atoms serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester moieties can be hydrolyzed or otherwise modified. This versatility makes it a useful starting material for the synthesis of a variety of more complex molecules.
For drug development professionals, compounds like meso-dimethyl 2,5-dibromohexanedioate are important as scaffolds for the synthesis of novel chemical entities. The defined stereochemistry of the meso form allows for the stereoselective synthesis of target molecules, which is crucial for understanding structure-activity relationships (SAR) and for developing enantiomerically pure drug candidates. The carbon backbone can be incorporated into larger molecules to create analogues of biologically active compounds or to serve as linkers in more complex drug delivery systems. While direct biological activity of this compound is not widely reported, its utility as a precursor to chiral diacids and other stereochemically defined molecules makes it a relevant tool in the early stages of drug discovery and development.[3]
References
"Dimethyl 2,5-dibromohexanedioate" CAS number and safety information
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
Chemical Name: Dimethyl 2,5-dibromohexanedioate
Synonyms: Dimethyl 2,5-dibromoadipate
CAS Number: 868-72-4[1][2][3][4]
Molecular Formula: C₈H₁₂Br₂O₄[1][2][3]
Molecular Weight: 331.99 g/mol [1][3][5]
Safety and Hazard Information
This compound is a chemical that requires careful handling due to its hazardous properties. The following tables summarize the key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[5]
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H302: Harmful if swallowed.[5][6][7][8] H314: Causes severe skin burns and eye damage.[5][6][7][8] |
Precautionary Statements
| Type | Statement Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[6][7][8] |
| P264 | Wash skin thoroughly after handling.[6][7][8] | |
| P270 | Do not eat, drink or smoke when using this product.[6][7][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][7][8] | |
| P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] | |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[7] | |
| P363 | Wash contaminated clothing before reuse.[7][8] | |
| Storage | P405 | Store locked up.[7][8] |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[7] |
Experimental Protocols: Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting. Adherence to these steps is critical to minimize exposure and ensure personal safety.
Caption: Safe Handling Workflow for this compound.
Toxicological Information
First-Aid Measures
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[7]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7][9]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7] Store locked up.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical. All chemical products should be handled by trained professionals with the recognition of "having unknown hazards and toxicity".[7]
References
- 1. 1,6-DIMETHYL 2,5-DIBROMOHEXANEDIOATE | CAS 868-72-4 [matrix-fine-chemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]
- 5. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Unveiling the Physicochemical Landscape of Dimethyl 2,5-dibromohexanedioate: A Technical Guide
For researchers, scientists, and professionals engaged in drug development and organic synthesis, a comprehensive understanding of the physical and chemical properties of key intermediates is paramount. This technical guide provides an in-depth overview of Dimethyl 2,5-dibromohexanedioate, a crucial building block in the synthesis of various organic molecules. This document outlines its core physical properties, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.
Core Physical Properties
This compound, also known by its synonym Dimethyl 2,5-dibromoadipate, is a white to off-white solid at room temperature.[1][2] Its key physical characteristics are summarized in the table below, providing a ready reference for laboratory and developmental applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂O₄ | [3][4][5] |
| Molar Mass | 331.99 g/mol | [3][4][5] |
| Melting Point | 75-76 °C | [3][4] |
| Boiling Point | 182 °C at 10 Torr | [2][3] |
| Density | Approximately 1.7 g/cm³ | [4] |
| Appearance | White to off-white solid/powder or crystals | [1][2] |
| CAS Number | 868-72-4 | [3][4] |
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of adipic acid with thionyl chloride followed by bromination. The following protocol is a detailed representation of this synthetic procedure.
Materials:
-
Adipic acid
-
Thionyl chloride
-
Bromine
-
Methanol
-
Three-necked, round-bottomed flask
-
Reflux condenser
-
Constant-pressure dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a three-necked, round-bottomed flask equipped with a reflux condenser and a constant-pressure dropping funnel, slowly add thionyl chloride to adipic acid.
-
Heat the reaction mixture to 80 °C and maintain for approximately 2 hours, or until the evolution of gas ceases.
-
If solid adipic acid remains, continue the dropwise addition of thionyl chloride and maintain the temperature until the reaction is complete.
-
Cool the reaction mixture in an ice bath.
-
Slowly add bromine dropwise to the cooled mixture. The formation of a white precipitate should be observed.
-
Collect the white precipitate by filtration.
-
Purify the crude product by recrystallization from methanol to yield the final white, powdery product.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from adipic acid.
Caption: Synthesis workflow for this compound.
References
Dimethyl 2,5-dibromohexanedioate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Dimethyl 2,5-dibromohexanedioate (CAS No. 868-72-4). The information is compiled to ensure the integrity and reliability of this compound in research and development settings.
Chemical Stability Profile
This compound is a solid organic compound that is considered stable under recommended storage and handling conditions.[1][2] Multiple safety data sheets (SDS) confirm its stability at standard temperatures and pressures.[1] However, the compound is susceptible to degradation under specific conditions, such as exposure to incompatible materials, high temperatures, and direct sunlight.
The primary hazardous decomposition products upon degradation are carbon oxides (CO, CO₂) and hydrogen bromide (HBr).[1]
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the quality and stability of this compound. The following table summarizes the recommended conditions based on available safety data.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | Cool, dry place.[1] Room temperature (general)[3] or 2-8°C (for long-term storage).[2] | Prevents thermal degradation. "Cool" generally implies temperatures below ambient. |
| Atmosphere | Tightly-closed container.[1][4] Inert atmosphere (e.g., Argon, Nitrogen).[2] | Minimizes contact with moisture and air, which can lead to hydrolysis. |
| Light | Protect from direct sunlight. | Avoids potential photodegradation. |
| Incompatibilities | Strong oxidizing agents.[1] | To prevent vigorous and potentially hazardous reactions. |
| Handling | In a well-ventilated area.[1][4] Avoid dust generation.[1] | The compound is harmful if swallowed and can cause skin and eye damage.[1] |
Potential Degradation Pathways
-
Hydrolysis: As an ester, it is susceptible to hydrolysis, which would be catalyzed by the presence of acids or bases, or can occur slowly in the presence of water. This would cleave the ester linkages to form methanol and 2,5-dibromohexanedioic acid.
-
Thermal Decomposition: At elevated temperatures, the compound will decompose. The C-Br bonds are typically the weakest and most likely to cleave first, leading to the formation of radicals and subsequent elimination reactions to produce unsaturated species and hydrogen bromide.[1]
-
Photodegradation: Exposure to UV light can induce photochemical degradation. Brominated organic compounds can undergo homolytic cleavage of the carbon-bromine bond, initiating radical-mediated decomposition processes.
-
Reaction with Incompatibles: Strong oxidizing agents can react exothermically with the compound, leading to its rapid and uncontrolled degradation.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound would involve long-term stability studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways. The following protocols are based on the principles outlined in the ICH Q1A guidelines for stability testing of new drug substances.[1]
Long-Term Stability Testing
Objective: To establish the re-test period or shelf life under recommended storage conditions.
Methodology:
-
Sample Preparation: Store samples of this compound in containers that simulate the actual storage packaging (e.g., amber glass vials with tightly sealed caps under an inert atmosphere).
-
Storage Conditions: Place the samples in controlled environmental chambers set to the recommended long-term storage conditions (e.g., 5°C ± 3°C and/or 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the intact compound from any potential degradation products.
-
Parameters to Test:
-
Appearance (color, physical state)
-
Assay (to determine the concentration of the active substance)
-
Purity (to detect and quantify degradation products)
-
Forced Degradation (Stress Testing)
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing and validating a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Keep at room temperature or gently heat for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to identify and characterize the degradation products.
Visualizations
The following diagrams illustrate key logical workflows and potential pathways related to the stability of this compound.
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Commercial Availability and Technical Profile of Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,5-dibromohexanedioate is a halogenated aliphatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, with bromine atoms at the 2 and 5 positions, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with key technical data to support its application in research and development.
Commercial Availability
A number of chemical suppliers offer this compound, typically with purities suitable for laboratory research and further synthesis. The following table summarizes the offerings from various vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 868-72-4 | Not specified | Inquire | A major supplier of research chemicals.[1] |
| Santa Cruz Biotechnology | 868-72-4 | Not specified | Inquire | Biochemical for proteomics research.[2] |
| BLD Pharm | 868-72-4 | Not specified | Inquire | Offers online ordering with potential discounts.[3] |
| Aribo Biotechnology | 868-72-4 | Not specified | Minimum packaging unit price of $2.78 mentioned. | Pricing updated as of late 2024. |
| Echemi (Hebei Kejiang Biotechnology Co., Ltd.) | 868-72-4 | 99.9% | Inquire (offers various packaging from 25kg to 1000kg drums) | Pharmacy grade, white powder.[4] |
| CP Lab Safety | 868-72-4 | 97% | 500 grams | For professional manufacturing and research use only.[5] |
| MySkinRecipes | 868-72-4 | 96.5-100% | 250mg, 1g, 5g | Specifies appearance as white to yellow powder or crystals.[6] |
| Vandana Chemicals | 868-72-4 | Not specified | Customized quantities | Leading manufacturer and supplier in India.[7] |
| HariKrishna Enterprise | 868-72-4 | Not specified | Inquire (minimum order of 50 kg for some other products) | Manufacturer and supplier based in India.[8] |
| Wuhan Jixin Yibang Biotechnology Co., Ltd. (via Chemsrc) | 868-72-4 | Not specified | Inquiry for 500g | Price and stock period available upon inquiry.[9] |
| Shanghai Nianxing Industrial Co., Ltd. (via Chemsrc) | 868-72-4 | 98.0% | Inquire | - |
| Dayang Chem (Hangzhou) Co., Ltd. (via Chemsrc) | 868-72-4 | 98.0% | 100g, 1kg, 100kg, 1000kg | - |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂O₄ | [2][6][10] |
| Molecular Weight | 331.99 g/mol | [2][6] |
| CAS Number | 868-72-4 | [1][2][11] |
| Appearance | White to yellow powder or crystals | [6] |
| Melting Point | 75-76 °C | [4] |
| Flash Point | 139.5±27.9 °C | [4] |
| Density | 1.7±0.1 g/cm³ | [4] |
| Refractive Index | 1.508 | [4] |
| Storage Conditions | 2-8°C, under inert gas | [3][6] |
Applications in Synthesis
This compound is primarily utilized as an intermediate in organic synthesis.[6] Its bromine atoms serve as reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups. This makes it a key component in the synthesis of pharmaceuticals and other fine chemicals.[6][7][8]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the use of this compound in a synthetic protocol. This represents a logical progression from starting materials to the final, purified product.
Caption: A generalized workflow for a chemical synthesis using this compound.
Safety Information
According to the GHS classifications from aggregated notifications, this compound is considered harmful if swallowed and causes severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from your supplier.
Conclusion
This compound is a readily available synthetic intermediate from a variety of chemical suppliers. Its utility in the synthesis of complex organic molecules makes it a valuable compound for researchers and professionals in drug development and fine chemical manufacturing. While specific, detailed experimental protocols are proprietary or published in scientific literature, the general workflow and safety precautions outlined in this guide provide a solid foundation for its use in the laboratory. It is recommended to consult the supplier's technical documentation and relevant literature for specific applications.
References
- 1. This compound | 868-72-4 [b2b.sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 868-72-4|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [myskinrecipes.com]
- 7. vandanachem.com [vandanachem.com]
- 8. harikrishnaent.com [harikrishnaent.com]
- 9. This compound Price from Supplier Brand Wuhan Jixin Yibang Biotechnology Co., Ltd on Chemsrc.com [chemsrc.com]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]
- 12. Buy this compound (EVT-1613877) | 868-72-4 [evitachem.com]
- 13. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Dimethyl 2,5-dibromohexanedioate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the chemical compound Dimethyl 2,5-dibromohexanedioate, with a focus on its fundamental molecular properties.
Core Molecular Data
The fundamental quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C8H12Br2O4[1][2][3][4] |
| Molecular Weight | 331.99 g/mol [2][3] |
| IUPAC Name | This compound[1][3] |
| CAS Number | 868-72-4[1][2] |
Chemical Structure and Identifiers
-
SMILES: COC(=O)C(Br)CCC(Br)C(=O)OC[1]
-
InChI: InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3[3]
-
InChIKey: HVICCJCVLLCDFQ-UHFFFAOYSA-N[3]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are context-dependent and would be found in specific research publications utilizing this compound. As a commercially available chemical reagent, its primary function is often as a building block in organic synthesis. Therefore, generalized experimental protocols or signaling pathway diagrams are not applicable to the fundamental properties of the compound itself.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines using Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for the synthesis of substituted pyrrolidines is therefore of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the synthesis of N-substituted 2,5-dicarbomethoxypyrrolidines via the cyclization of dimethyl 2,5-dibromohexanedioate with primary amines. This method offers a straightforward approach to a variety of pyrrolidine derivatives, which can serve as key intermediates for further chemical elaboration.
Reaction Principle
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction pathway. A primary amine acts as the nucleophile, displacing the bromide ions from this compound in a sequential manner, leading to the formation of the five-membered pyrrolidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the amine and promoting the cyclization process.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity. Anhydrous solvents are recommended where specified to prevent side reactions.
-
This compound can be synthesized via the bromination of dimethyl adipate or purchased from commercial suppliers.[1] It is important to handle this reagent with care as it is a halogenated organic compound.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
This protocol describes a representative procedure for the synthesis of a substituted pyrrolidine using benzylamine as the primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate | 18 | 75-85 |
| 2 | Aniline | Dimethyl 1-phenylpyrrolidine-2,5-dicarboxylate | 24 | 60-70 |
| 3 | n-Butylamine | Dimethyl 1-butylpyrrolidine-2,5-dicarboxylate | 16 | 70-80 |
| 4 | Cyclohexylamine | Dimethyl 1-cyclohexylpyrrolidine-2,5-dicarboxylate | 20 | 65-75 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of substituted pyrrolidines.
Caption: Proposed SN2 reaction mechanism.
References
Application Notes and Protocols for Peptide Modification with Dimethyl 2,5-dibromohexanedioate for Dehydroalanine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides and proteins is a critical tool in chemical biology, drug development, and materials science. The conversion of cysteine (Cys) residues to dehydroalanine (Dha) introduces a reactive Michael acceptor into the peptide backbone, enabling a wide range of subsequent functionalizations such as PEGylation, glycosylation, and the introduction of unnatural amino acids.[1] This document provides detailed protocols for the use of dimethyl 2,5-dibromohexanedioate as a reagent for the efficient conversion of cysteine to dehydroalanine in synthetic peptides.
The methodology is based on the well-established bis-alkylation-elimination mechanism, where the cysteine thiol undergoes a nucleophilic attack on the electrophilic bromine atoms of the reagent, forming a cyclic sulfonium salt intermediate.[1] Subsequent base-mediated β-elimination leads to the formation of the dehydroalanine residue.[1] While specific data for this compound is limited in the current literature, the protocols provided are based on the extensively documented use of its close analog, 2,5-dibromohexanediamide (DBHDA), and are expected to have similar efficacy with potential for optimization.[1][2][3]
Principle of the Method
The conversion of a cysteine residue to dehydroalanine using this compound proceeds through a two-step mechanism:
-
Bis-alkylation: The thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atoms bearing the bromine atoms on this compound. This results in the formation of a cyclic sulfonium salt intermediate.
-
Elimination: In the presence of a non-nucleophilic base, a β-elimination reaction is initiated. This leads to the formation of the dehydroalanine residue, with the release of a byproduct derived from the dibromo reagent.
This transformation creates a reactive α,β-unsaturated system within the peptide, which can be targeted for various downstream conjugation chemistries.
Data Presentation: Quantitative Comparison of Reagents for Cysteine to Dehydroalanine Conversion
The efficiency of dehydroalanine formation is influenced by the choice of reagent, reaction conditions, and the peptide sequence. The following table summarizes typical reaction conditions and reported yields for 2,5-dibromohexanediamide (DBHDA), a close structural analog of this compound. These values can serve as a starting point for optimizing reactions with this compound.
| Reagent | Peptide/Protein | Reagent Equivalents | Base (Equivalents) | Solvent/Buffer | pH | Temperature (°C) | Time (h) | Conversion Yield (%) |
| DBHDA | Cysteine-containing peptidyl-resin | 5-10 | DIPEA or 2,6-lutidine (10-20) | NMP or DMF | - | Room Temp. | 2-6 | High (monitoring recommended) |
| DBHDA | Purified cysteine-containing peptide | 3-50 | Sodium bicarbonate or DIPEA | Acetonitrile/water or aqueous buffer | ~8.0 | Room Temp. or 37 | 2-4 | >95% (in some cases)[2] |
| DBHDA | Np276-Cys61 | Not specified | - | 50 mM Sodium Phosphate | 8.0 | 37 | 1 | >95% (by MS)[2] |
Experimental Protocols
Two primary protocols are provided: one for the modification of peptides on a solid support (on-resin) and another for the modification of purified peptides in solution.
Protocol 1: On-Resin Conversion of Cysteine to Dehydroalanine
This protocol is suitable for cysteine-containing peptides synthesized by solid-phase peptide synthesis (SPPS).
Materials:
-
Cysteine-containing peptidyl-resin
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
Dichloromethane (DCM)
-
Methanol
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the cysteine-containing peptidyl-resin in DMF or NMP for 30 minutes in a reaction vessel.[1]
-
Reagent Preparation: Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as DIPEA or 2,6-lutidine (10-20 equivalents) in the chosen solvent (DMF or NMP).[1]
-
Reaction: Drain the swelling solvent from the resin and add the reagent solution. Agitate the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by LC-MS.[1]
-
Washing: After the reaction is complete, drain the reagent solution and thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Peptide Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.[1]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold diethyl ether. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.[1]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry. A successful conversion of one cysteine to one dehydroalanine residue will result in a mass decrease of 34 Da.[1]
Protocol 2: In-Solution Conversion of Cysteine to Dehydroalanine
This protocol is suitable for purified cysteine-containing peptides.
Materials:
-
Purified cysteine-containing peptide
-
This compound
-
Acetonitrile/water or an aqueous buffer (e.g., phosphate buffer)
-
Sodium bicarbonate or DIPEA
-
Quenching reagent (e.g., L-cysteine or glutathione)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer, pH 8.0).[1]
-
Reagent Addition: Add a solution of this compound (3-50 equivalents) to the peptide solution. The optimal number of equivalents should be determined empirically and will depend on the peptide concentration and sequence.[1]
-
Base Addition: Add a suitable base, such as sodium bicarbonate or DIPEA, to adjust the pH to approximately 8.0.[1]
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. Monitor the reaction progress by LC-MS.[1]
-
Quenching: Once the reaction is complete, add an excess of a quenching reagent like L-cysteine or glutathione to consume any unreacted this compound.[2]
-
Purification: Purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and byproducts.[1]
-
Characterization: Confirm the structure and purity of the modified peptide by mass spectrometry. A mass decrease of 34 Da will indicate the successful conversion of a cysteine residue to dehydroalanine.[1][2]
Visualizations
Reaction Mechanism
Caption: Mechanism of Cysteine to Dehydroalanine Conversion.
Experimental Workflow: On-Resin Modification
Caption: On-Resin Dehydroalanine Formation Workflow.
Experimental Workflow: In-Solution Modification
Caption: In-Solution Dehydroalanine Formation Workflow.
Troubleshooting and Considerations
-
Incomplete Conversion: If LC-MS analysis shows incomplete conversion, consider increasing the equivalents of the dibromo reagent and base, extending the reaction time, or slightly increasing the temperature.
-
Side Reactions: The primary side reaction of concern is the formation of stapled by-products, especially in peptides containing multiple cysteine residues.[4] Using a reagent like methyl 2,5-dibromovalerate has been shown to minimize this side reaction and could be considered as an alternative.[4] Other potential side reactions in peptide synthesis, such as epimerization or diketopiperazine formation, are generally not induced by this specific modification but should be considered during the overall synthetic strategy.
-
Reagent Stability: this compound should be stored under inert gas at 2-8°C. Prepare solutions of the reagent fresh before use.
-
Peptide Solubility: Ensure the peptide is fully dissolved in the chosen reaction buffer to ensure efficient reaction. The addition of organic co-solvents may be necessary for hydrophobic peptides.
Conclusion
The conversion of cysteine to dehydroalanine using this compound is a powerful and versatile method for site-specific peptide modification. The protocols outlined in this document, based on well-established procedures with analogous reagents, provide a solid foundation for researchers to implement this chemistry in their work. Subsequent modification of the dehydroalanine residue via Michael addition opens up a vast chemical space for the synthesis of complex and functionalized peptides for a wide range of applications in research and drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization Reactions of Dimethyl 2,5-dibromohexanedioate with Primary Amines
Introduction:
The cyclization of dimethyl 2,5-dibromohexanedioate with primary amines represents a direct and efficient method for the synthesis of N-substituted pyrrolidine-2,5-dicarboxylates. This reaction is a valuable tool in synthetic organic chemistry, particularly for the construction of the pyrrolidine ring system, a core scaffold found in numerous pharmaceuticals, natural products, and functional materials. The resulting pyrrolidine derivatives serve as versatile intermediates for the development of novel therapeutic agents and specialized chemicals.
This document provides an overview of the reaction, a general experimental protocol, and expected outcomes based on established chemical principles. Due to the limited availability of specific published data for this exact reaction in the readily accessible scientific literature, the following protocols are based on analogous and well-understood nucleophilic substitution and cyclization reactions. Researchers should consider this as a foundational guide and may need to optimize conditions for their specific substrates.
Reaction Principle and Workflow
The fundamental principle of this synthesis involves a double nucleophilic substitution (SN2) reaction. The primary amine, acting as the nucleophile, displaces the bromide leaving groups at the C2 and C5 positions of the hexanedioate backbone. This is followed by an intramolecular cyclization to form the five-membered pyrrolidine ring.
Below is a diagram illustrating the logical workflow of the synthesis and subsequent characterization.
Caption: Experimental workflow for the synthesis and characterization of N-substituted pyrrolidine-2,5-dicarboxylates.
Experimental Protocol: General Procedure
This protocol provides a general method for the cyclization of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a non-nucleophilic base (2.2 eq).
-
Solvent and Amine Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reactants. To this stirring suspension, add the primary amine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 1-substituted-pyrrolidine-2,5-dicarboxylate.
Data Presentation
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Characterization Notes |
| 1 | Benzylamine | K₂CO₃ | DMF | 70 | 12 | Expected | ¹H NMR, ¹³C NMR, and MS data consistent with dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate. |
| 2 | n-Butylamine | DIPEA | MeCN | 80 | 18 | Expected | ¹H NMR, ¹³C NMR, and MS data consistent with dimethyl 1-butylpyrrolidine-2,5-dicarboxylate. |
| 3 | Aniline | K₂CO₃ | DMF | 80 | 24 | Expected | ¹H NMR, ¹³C NMR, and MS data consistent with dimethyl 1-phenylpyrrolidine-2,5-dicarboxylate. |
*Yields are expected to be moderate to good, but will require experimental optimization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation and the key steps involved in the cyclization reaction.
Caption: Reaction pathway for the synthesis of N-substituted pyrrolidine-2,5-dicarboxylates.
Disclaimer: The protocols and information provided are intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for different substrates and scales. The author and publisher do not warrant the accuracy or completeness of the information contained herein and are not responsible for any damages resulting from its use.
Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Utilizing Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of unnatural amino acids, specifically focusing on the use of Dimethyl 2,5-dibromohexanedioate as a key starting material. The following protocols are intended for laboratory use by trained professionals.
Introduction
Unnatural amino acids are crucial building blocks in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can lead to enhanced biological activity, improved pharmacokinetic properties, and novel functionalities. This compound is a versatile C6 scaffold that can be utilized for the synthesis of various unnatural amino acids, including cyclic and diamino derivatives. Its two bromine atoms serve as handles for nucleophilic substitution, enabling the introduction of amino groups or other functionalities.
This application note details a two-step synthesis of 2,5-diaminohexanedioic acid, a non-proteinogenic amino acid, starting from this compound. The protocol involves the formation of a protected diamine intermediate followed by acidic deprotection.
Data Summary
The following table summarizes the quantitative data for the synthesis of 2,5-diaminohexanedioic acid from this compound.
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |
| 1 | Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate | This compound | Potassium phthalimide, Potassium iodide | DMF | 50 |
| 2 | 2,5-Diaminohexanedioic acid | Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate | 48% HBr (aq), Glacial acetic acid | - | 96 |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate
This protocol describes the double nucleophilic substitution of this compound with potassium phthalimide to yield the protected diamine intermediate.
Materials:
-
This compound
-
Potassium phthalimide
-
Potassium iodide (finely ground)
-
N,N-Dimethylformamide (DMF), dry
-
Chloroform
-
Water
-
Hexane
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Flash column chromatography setup
-
Silica gel
Procedure:
-
To a solution of this compound (1 equivalent) in dry DMF in a round-bottom flask, add solid potassium phthalimide (4.9 equivalents) in one portion.
-
Add finely ground potassium iodide (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 2 hours.
-
After cooling to room temperature, evaporate the DMF under reduced pressure.
-
Partition the residue between chloroform and water.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic layers and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a 40% EtOAc/hexane mixture to yield Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate as a colorless oil.[1]
Protocol 2: Synthesis of 2,5-Diaminohexanedioic acid
This protocol outlines the acidic hydrolysis of the phthalimide protecting groups to afford the final diamino acid product.
Materials:
-
Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate
-
48% Hydrobromic acid (HBr) in water
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, mix the Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate (1 equivalent) with a 1:1 mixture of 48% HBr (in water) and glacial acetic acid.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product mixture of stereoisomers of 2,5-diaminohexanedioic acid.[1] Further purification may be achieved by crystallization or ion-exchange chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 2,5-diaminohexanedioic acid.
Caption: Synthetic workflow for 2,5-diaminohexanedioic acid.
References
Application Notes and Protocols: Dimethyl 2,5-dibromohexanedioate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Dimethyl 2,5-dibromohexanedioate as a versatile precursor in the synthesis of valuable pharmaceutical intermediates. The protocols outlined below focus on the synthesis of a conformationally rigid 2-aminoadipic acid analogue, a class of compounds with significant therapeutic potential, particularly in the areas of metabolic disorders and neurology.
Introduction
This compound is a halogenated aliphatic ester that serves as a key building block in organic synthesis. Its bifunctional nature, with bromine atoms at the 2 and 5 positions, allows for the construction of complex cyclic and bicyclic scaffolds. This reactivity makes it an important starting material for the synthesis of pharmaceutical intermediates that can be further elaborated into active pharmaceutical ingredients (APIs).
One of the notable applications of this compound is in the synthesis of conformationally restricted analogues of 2-aminoadipic acid.[1] These analogues are of significant interest in medicinal chemistry due to their potential to selectively target various receptors and enzymes.
Application: Synthesis of a Conformationally Rigid 2-Aminoadipic Acid Analogue
A key pharmaceutical intermediate synthesized from this compound is 8-[(benzyloxy)carbonyl]-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid. This molecule is a conformationally rigid analogue of 2-aminoadipic acid and serves as a scaffold for the development of selective receptor modulators. The synthesis involves a key alkylation-cyclization reaction.[1]
Biological Significance of 2-Aminoadipic Acid Analogues
Analogues of 2-aminoadipic acid have been shown to exhibit activity as selective agonists for the metabotropic glutamate 2 receptor (mGluR2).[2] Furthermore, 2-aminoadipic acid itself has been implicated in the regulation of glucose and lipid metabolism, with potential therapeutic applications in obesity and type 2 diabetes.[3][4][5][6] The mechanism of action in metabolic regulation is linked to the activation of the β3-adrenergic receptor (β3AR) signaling pathway in adipocytes, which leads to increased thermogenesis and lipolysis.[4]
Experimental Protocols
The following protocols detail the synthesis of the 2-aminoadipic acid analogue from this compound.
Protocol 1: Synthesis of Dimethyl meso-2,5-dibromohexanedioate
This protocol describes the synthesis of the starting material.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Grade | Supplier |
| Adipic acid | Reagent | Sigma-Aldrich |
| Thionyl chloride | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Bromine | ≥99.5% | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich |
| Chloroform | Anhydrous, ≥99% | Sigma-Aldrich |
Procedure:
-
Synthesis of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend adipic acid (1.0 eq) in an excess of thionyl chloride (2.5 eq).
-
Reflux the mixture for 3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Bromination: To the resulting adipoyl chloride, add bromine (2.5 eq) and heat the mixture to 80 °C for 48 hours.
-
Esterification: Cool the reaction mixture and slowly add anhydrous methanol (10 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Work-up: Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of diethyl ether and chloroform to afford pure Dimethyl meso-2,5-dibromohexanedioate.
Table 2: Quantitative Data for Protocol 1
| Product | Form | Yield | Purity |
| Dimethyl meso-2,5-dibromohexanedioate | White crystalline solid | 75% | >98% (by NMR) |
Protocol 2: Synthesis of 8-[(benzyloxy)carbonyl]-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid
This protocol outlines the multi-step synthesis of the target pharmaceutical intermediate from this compound.
Table 3: Reagents and Materials for Protocol 2
| Reagent/Material | Grade | Supplier |
| Dimethyl rac-2,5-dibromohexanedioate | As synthesized in Protocol 1 | - |
| Benzylamine | 99% | Sigma-Aldrich |
| 3-chloro-2-(chloromethyl)prop-1-ene | 98% | Sigma-Aldrich |
| Sodium hydride | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Lithium hydroxide | Monohydrate, ≥98% | Sigma-Aldrich |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
| Water | Deionized | - |
| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich |
Procedure:
-
Synthesis of 1-benzyl 2,5-dimethyl pyrrolidine-1,2,5-tricarboxylate:
-
Dissolve Dimethyl rac-2,5-dibromohexanedioate (1.0 eq) in anhydrous THF.
-
Add benzylamine (2.2 eq) and stir the mixture at room temperature for 24 hours.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the pyrrolidine intermediate.
-
-
Alkylation-Cyclization:
-
To a solution of the pyrrolidine intermediate (1.0 eq) in anhydrous THF, add sodium hydride (2.5 eq) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-chloro-2-(chloromethyl)prop-1-ene (1.2 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture, quench with water, and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the bicyclic diester.
-
-
Hydrolysis:
-
Dissolve the bicyclic diester (1.0 eq) in a mixture of dioxane and water.
-
Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to afford the final product.
-
Table 4: Quantitative Data for Protocol 2
| Intermediate/Product | Form | Overall Yield | Purity |
| 8-[(benzyloxy)carbonyl]-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid | White solid | 28% (from Dimethyl meso-2,5-dibromohexanedioate) | >95% (by HPLC) |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to the 2-aminoadipic acid analogue.
Signaling Pathway of 2-Aminoadipic Acid Analogues
Caption: β3AR signaling pathway activated by 2-aminoadipic acid analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new amino acid, hybrid peptides and BODIPY analogs: synthesis and evaluation of 2-aminotroponyl-l-alanine (ATA) derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of Heterocycles Using Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,5-dibromohexanedioate is a versatile difunctionalized building block for the stereoselective synthesis of various nitrogen-containing heterocycles. Its ability to undergo double nucleophilic substitution with primary amines provides a direct route to substituted pyrrolidines, which can serve as key intermediates in the synthesis of more complex bicyclic systems of pharmaceutical interest. This document provides detailed application notes and protocols for the stereoselective synthesis of functionalized pyrrolidines and their subsequent conversion to rigid bicyclic scaffolds, such as 8-azabicyclo[3.2.1]octanes. The stereochemical outcome of the cyclization is highly dependent on the stereochemistry of the starting dibromide.
Key Applications
The primary application of this compound in stereoselective heterocyclic synthesis is the preparation of 2,5-disubstituted pyrrolidines. These pyrrolidines are valuable intermediates for the synthesis of conformationally rigid analogues of amino acids and other bioactive molecules. A significant application is the synthesis of 8-azabicyclo[3.2.1]octane derivatives, which form the core structure of tropane alkaloids and other neurologically active compounds.
Stereoselective Synthesis of N-Substituted Dimethyl Pyrrolidine-2,5-dicarboxylates
The reaction of this compound with a primary amine, such as benzylamine, leads to the formation of N-substituted dimethyl pyrrolidine-2,5-dicarboxylate. The stereochemistry of the starting dibromide dictates the stereochemistry of the resulting pyrrolidine. The use of meso-dimethyl 2,5-dibromohexanedioate results in the formation of cis-1-benzylpyrrolidine-2,5-dicarboxylate, while the use of a racemic mixture of (2R,5R)- and (2S,5S)-dimethyl 2,5-dibromohexanedioate yields the trans-product.
dot
Caption: Stereoselective synthesis of cis- and trans-pyrrolidines.
Experimental Protocol: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylate from meso-Dimethyl 2,5-dibromohexanedioate
This protocol describes the synthesis of cis-1-benzylpyrrolidine-2,5-dicarboxylate, a key intermediate for bicyclic structures.
Materials:
-
meso-Dimethyl 2,5-dibromohexanedioate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of meso-dimethyl 2,5-dibromohexanedioate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and benzylamine (1.1 eq).
-
Stir the reaction mixture at reflux for 24 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure cis-1-benzylpyrrolidine-2,5-dicarboxylate.
Data Presentation:
| Product | Starting Material | Diastereomeric Ratio | Yield (%) |
| cis-1-Benzylpyrrolidine-2,5-dicarboxylate | meso-Dimethyl 2,5-dibromohexanedioate | >95:5 (cis:trans) | 75-85 |
| trans-1-Benzylpyrrolidine-2,5-dicarboxylate | rac-Dimethyl 2,5-dibromohexanedioate | >95:5 (trans:cis) | 70-80 |
Application: Synthesis of a Conformationally Rigid 8-Azabicyclo[3.2.1]octane Analogue
The synthesized cis- or trans-pyrrolidine dicarboxylates can be further elaborated to construct conformationally rigid bicyclic scaffolds. For example, the cis-pyrrolidine derivative is a key precursor for the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid.[1] The overall synthesis from meso-dimethyl 2,5-dibromohexanedioate can be achieved in six steps with a total yield of 28%.[1] Similarly, the racemic dibromide can be used to synthesize an 8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid derivative.[2]
dot
Caption: Workflow for 8-azabicyclo[3.2.1]octane synthesis.
Experimental Protocol: Double Alkylation of cis-Dimethyl Pyrrolidine-2,5-dicarboxylate
This protocol outlines a key step in the construction of the bicyclic scaffold, the double alkylation of the pyrrolidine intermediate.
Materials:
-
cis-Dimethyl 1-(p-methoxybenzyl)pyrrolidine-2,5-dicarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2-chloroethane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of cis-dimethyl 1-(p-methoxybenzyl)pyrrolidine-2,5-dicarboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (2.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the bicyclic product.
Conclusion
This compound is a valuable and stereochemically versatile starting material for the synthesis of important heterocyclic scaffolds. The protocols provided herein offer a reliable pathway to stereoselectively synthesize substituted pyrrolidines and their subsequent conversion to conformationally constrained bicyclic systems. These methodologies are of significant interest to researchers in medicinal chemistry and drug development for the creation of novel therapeutic agents.
References
Application Notes: The Strategic Use of Dimethyl 2,5-dibromohexanedioate in the Synthesis of Conformationally Constrained Peptides
Introduction
In modern drug discovery and peptide science, the conformational rigidity of a peptide backbone is a critical determinant of its biological activity, selectivity, and metabolic stability. Peptides engineered with constrained geometries often exhibit enhanced binding affinity to their targets and improved resistance to enzymatic degradation. Dimethyl 2,5-dibromohexanedioate emerges as a valuable starting material for the synthesis of novel, non-proteinogenic amino acids that can be incorporated into peptides to induce such conformational constraints.
This document outlines the application of this compound as a precursor for creating a piperidine-based cyclic α-amino acid scaffold. The bifunctional nature of this reagent, possessing two electrophilic carbon centers, allows for a cyclization reaction with a primary amine to form a six-membered ring. When a protected amino acid is used as the amine source, the resulting structure is a piperidine dicarboxylic acid derivative, which can be viewed as a constrained dipeptide mimic. The incorporation of this rigid scaffold into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can significantly reduce the conformational flexibility of the final peptide, a desirable attribute for therapeutic candidates.
The protocols detailed below describe the synthesis of a protected piperidine-based amino acid from this compound, its preparation for use in SPPS, and the general method for its incorporation into a growing peptide chain.
Experimental Protocols
Protocol 1: Synthesis of a Protected Piperidine-Based Amino Acid
This protocol details the synthesis of a protected piperidine dicarboxylic acid derivative through the cyclization of this compound with a protected amino acid, using Glycine tert-butyl ester as an example.
Materials:
-
This compound
-
Glycine tert-butyl ester hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of Glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension vigorously for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Dimethyl 1-(tert-butoxycarbonylmethyl)piperidine-2,6-dicarboxylate.
Expected Outcome:
This procedure is expected to yield the desired cyclic amino acid derivative as a colorless to pale yellow oil.
Protocol 2: Selective Deprotection for SPPS
To be used in SPPS, one of the methyl esters of the synthesized piperidine derivative must be selectively hydrolyzed to a carboxylic acid, and the piperidine nitrogen must be protected with an Fmoc group.
Materials:
-
Dimethyl 1-(tert-butoxycarbonylmethyl)piperidine-2,6-dicarboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
Procedure:
Part A: Selective Hydrolysis
-
Dissolve the piperidine derivative (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1).
-
Cool the solution to 0 °C and add a solution of LiOH (1.05 eq) in water dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the mono-acid derivative.
Part B: Fmoc Protection of the Piperidine Nitrogen
-
The tert-butyl ester on the glycine moiety is first removed using trifluoroacetic acid (TFA) in DCM.
-
The resulting free amine is then reacted with Fmoc-Cl. Dissolve the deprotected amino acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution and 1,4-dioxane.
-
Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq).
-
Stir the reaction vigorously for 12-16 hours, allowing it to warm to room temperature.
-
After the reaction is complete, acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Fmoc-protected, mono-acid piperidine derivative, ready for SPPS.
Protocol 3: Incorporation into a Peptide Chain via SPPS
This protocol outlines the general steps for coupling the custom-synthesized amino acid derivative into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected, mono-acid piperidine derivative (from Protocol 2)
-
Fmoc-protected amino acid-loaded resin
-
SPPS-grade Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Coupling of the Custom Amino Acid:
-
In a separate vessel, pre-activate the Fmoc-protected, mono-acid piperidine derivative (3.0 eq) with a coupling reagent like HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.
-
Chain Elongation: The process of deprotection, washing, and coupling can be repeated with the next standard Fmoc-protected amino acid to continue elongating the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: The crude peptide is then purified by reverse-phase HPLC.
Quantitative Data
The following table summarizes the expected yields for the synthesis of the piperidine-based amino acid derivative. These values are estimates based on analogous cyclization and protection reactions in organic synthesis.
| Step | Product | Expected Yield (%) | Purity (%) (after chromatography) |
| Protocol 1 | Dimethyl 1-(tert-butoxycarbonylmethyl)piperidine-2,6-dicarboxylate | 60 - 75 | >95 |
| Protocol 2 (Part A & B) | Fmoc-protected, mono-acid piperidine derivative | 70 - 85 | >95 |
| Protocol 3 (Coupling Efficiency) | Peptide with incorporated piperidine derivative | >99 | - |
Visualizations
Workflow Diagram
Caption: Overall workflow from starting materials to the final constrained peptide.
Synthesis Reaction Scheme
Caption: Synthesis of the protected piperidine amino acid derivative.
Application Notes and Protocols: Nucleophilic Substitution on Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and experimental protocols for nucleophilic substitution reactions on Dimethyl 2,5-dibromohexanedioate. This versatile substrate serves as a valuable building block in organic synthesis, particularly for the introduction of functional groups at the 2 and 5 positions of a hexanedioate backbone, leading to the formation of diverse molecular architectures relevant to pharmaceutical and materials science research.
Reaction Mechanism
Nucleophilic substitution on this compound, a secondary haloalkane, can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The prevailing mechanism is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature.
SN2 Mechanism: This mechanism is a one-step process where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. This concerted reaction leads to an inversion of stereochemistry at the reaction center. Given that this compound is a secondary halide, the SN2 pathway is favored by strong, small nucleophiles and polar aprotic solvents.
SN1 Mechanism: This two-step mechanism involves the initial, slow departure of the bromide leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. The SN1 pathway is favored by weak nucleophiles (which are often the solvent, in a process called solvolysis) and polar protic solvents that can stabilize the carbocation intermediate. Attack of the nucleophile can occur from either face of the carbocation, leading to a mixture of stereoisomers (racemization).
The structure of this compound, particularly the meso isomer which has a center of inversion, presents interesting stereochemical outcomes upon substitution.
dot
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Quantitative Data Summary
The following table summarizes representative quantitative data for nucleophilic substitution reactions on this compound. Please note that reaction conditions can significantly influence yields and reaction times.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
| Phthalimide | Potassium Phthalimide | DMF | 90 | 2 | 50 | Dimethyl 2,5-bis(1,3-dioxoisoindolin-2-yl)hexanedioate | [1] |
| Azide | Sodium Azide | DMF/DMSO | Room Temp. | 6 | Est. >80% | Dimethyl 2,5-diazidohexanedioate | Adapted from[2] |
| Amine (Primary) | e.g., Benzylamine | THF | Room Temp. | 2 | Variable | Dimethyl 2,5-bis(benzylamino)hexanedioate | Adapted from[3] |
| Thiol | e.g., Thiophenol | DMF | 50-70 | 4-6 | Variable | Dimethyl 2,5-bis(phenylthio)hexanedioate | General Knowledge |
Estimated yields are based on similar reactions and may vary.
Experimental Protocols
Synthesis of meso-Dimethyl 2,5-dibromohexanedioate (Starting Material)
This protocol describes the synthesis of the starting material from adipic acid.
Materials:
-
Adipic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add adipic acid (20.0 g, 137 mmol) and neat thionyl chloride (40.0 g, 342 mmol).
-
Heat the mixture to 80 °C and reflux for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain hexanedioyl dichloride.
-
To the resulting dichloride, add neat bromine (54.7 g, 342 mmol) and heat the mixture to 80 °C for 2 hours.
-
Cool the reaction mixture and slowly add methanol to esterify the diacid chloride.
-
Dilute the cooled reaction mixture with chloroform (25 mL) and pour it into water (100 mL).
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic layers and evaporate the solvent under reduced pressure until crystallization begins.
-
Add diethyl ether (30 mL) to promote complete crystallization.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield meso-Dimethyl 2,5-dibromohexanedioate.
dot
Caption: Workflow for the synthesis of the starting material.
Protocol for Nucleophilic Substitution with Phthalimide
This protocol details the synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindolin-2-yl)hexanedioate.[1]
Materials:
-
meso-Dimethyl 2,5-dibromohexanedioate
-
Potassium phthalimide
-
Potassium iodide (KI)
-
Dry Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Water (H₂O)
Procedure:
-
To a solution of meso-Dimethyl 2,5-dibromohexanedioate (e.g., 0.106 mmol) in dry DMF (4 mL), add solid potassium phthalimide (0.522 mmol) in one portion.
-
Add finely ground potassium iodide (0.265 mmol).
-
Heat the mixture to 90 °C under a nitrogen atmosphere for 2 hours.
-
After cooling, evaporate the DMF under reduced pressure.
-
Partition the residue between chloroform and water (5 mL each).
-
Extract the aqueous layer twice with chloroform (2 mL).
-
Combine the organic layers and evaporate the solvent in vacuo.
-
Purify the product by flash column chromatography (e.g., 40% EtOAc/hexane) to yield the title compound (colorless oil, 50% yield).[1]
General Protocol for Nucleophilic Substitution with Azide
This protocol is adapted from a general procedure for the synthesis of allylic azides and can be applied to this compound.[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dry Dimethylformamide (DMF)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv) in a mixture of dry DMF (2 mL/mmol) and dry DMSO (1 mL/mmol).
-
Add sodium azide (6 equiv) portionwise with stirring at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Nucleophilic Substitution with Primary Amines
This protocol is adapted from a general procedure for the Michael addition of amines and can be applied to the substitution reaction of this compound.[3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Benzene
Procedure:
-
Azeotropically remove residual moisture from a solution of this compound (1 equiv) in anhydrous benzene using a Dean-Stark apparatus.
-
Add anhydrous THF (10 mL) at room temperature, followed by the addition of the primary amine (2 equiv).
-
Stir the resulting reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under vacuum.
-
Purify the crude product by silica gel chromatography.
dot
Caption: General experimental workflow for nucleophilic substitution.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed and causes severe skin burns and eye damage.
-
Thionyl chloride and bromine are highly corrosive and toxic. Handle with extreme care.
-
Sodium azide is highly toxic and can form explosive metal azides. Use with caution and follow appropriate disposal procedures.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Synthesis of Bicyclic Compounds Using Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bicyclic compounds, specifically bicyclo[2.1.0]pentane derivatives, utilizing Dimethyl 2,5-dibromohexanedioate as a key starting material. The described synthetic pathway involves a two-step process: the formation of a cyclobutene intermediate followed by a cycloaddition and subsequent photolytic rearrangement.
Introduction
This compound is a versatile difunctionalized building block in organic synthesis. Its two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, making it an ideal precursor for the construction of cyclic and bicyclic frameworks. This document outlines the synthesis of dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate, a strained bicyclic system of interest in medicinal chemistry and materials science, starting from this compound. The overall transformation is a testament to the utility of this readily available dibromide in accessing complex molecular architectures.
Overall Synthetic Pathway
The synthesis of dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate from this compound proceeds through the formation of dimethyl cyclobut-1-ene-1,2-dicarboxylate. This intermediate is then converted to the final bicyclic product via a two-step sequence involving the formation of a pyrazoline intermediate and its subsequent photolysis.
Caption: Synthetic workflow for bicyclo[2.1.0]pentane derivative.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate
This protocol describes the intramolecular cyclization of meso-dimethyl 2,5-dibromohexanedioate to yield dimethyl cyclobut-1-ene-1,2-dicarboxylate. This reaction is a key step in the formation of the four-membered ring.
Materials:
-
meso-Dimethyl 2,5-dibromohexanedioate
-
Base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of meso-dimethyl 2,5-dibromohexanedioate in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with the appropriate quenching agent.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure dimethyl cyclobut-1-ene-1,2-dicarboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | meso-Dimethyl 2,5-dibromohexanedioate |
| Product | Dimethyl cyclobut-1-ene-1,2-dicarboxylate |
| Reported Yield | Varies depending on base and conditions |
| Appearance | Colorless oil |
Protocol 2: Synthesis of Dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate
This two-step protocol details the conversion of dimethyl cyclobut-1-ene-1,2-dicarboxylate to the final bicyclic product. It involves a [3+2] cycloaddition with diazomethane to form a pyrazoline intermediate, which is then photolyzed to extrude nitrogen gas and form the bicyclo[2.1.0]pentane core.[1]
Materials:
-
Dimethyl cyclobut-1-ene-1,2-dicarboxylate
-
Diazomethane solution in diethyl ether
-
Anhydrous diethyl ether
-
Photolysis apparatus (e.g., mercury-vapor lamp)
-
Inert solvent for photolysis (e.g., benzene, pentane)
Procedure:
Step 2a: Formation of the Pyrazoline Intermediate
-
Dissolve dimethyl cyclobut-1-ene-1,2-dicarboxylate in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether to the cooled solution of the cyclobutene derivative. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Monitor the reaction by the disappearance of the yellow color of diazomethane.
-
Once the reaction is complete, carefully remove the excess diazomethane by bubbling a stream of nitrogen through the solution.
-
The resulting solution containing the pyrazoline intermediate can be used directly in the next step without further purification.
Step 2b: Photolysis to Dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate
-
Transfer the ethereal solution of the pyrazoline intermediate to a suitable photolysis reactor.
-
Irradiate the solution with a mercury-vapor lamp at a controlled temperature (often low temperatures are preferred to minimize side reactions).
-
Monitor the progress of the reaction by observing the cessation of nitrogen evolution.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the resulting crude product by a suitable method, such as distillation or column chromatography, to obtain pure dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | Dimethyl cyclobut-1-ene-1,2-dicarboxylate |
| Intermediate | Pyrazoline derivative |
| Product | Dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate |
| Reported Yield | Varies |
| Appearance | Colorless liquid |
Logical Relationship Diagram
Caption: Logical flow of the two-protocol synthesis.
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a precursor for the synthesis of complex bicyclic systems. The described pathway provides a reliable route to dimethyl bicyclo[2.1.0]pentane-1,4-dicarboxylate, a valuable building block for further chemical exploration. Researchers in drug discovery and materials science can utilize these methods to access novel molecular scaffolds with unique three-dimensional structures. Careful adherence to the experimental procedures and safety precautions is essential for successful synthesis.
References
Application Notes and Protocols: Synthesis of Sulfur-Containing Heterocycles from Dimethyl 2,5-Dibromohexanedioate and Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of sulfur-containing heterocycles, specifically focusing on the reaction of dimethyl 2,5-dibromohexanedioate with thiol-based nucleophiles. Sulfur-containing heterocycles are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The described methodologies offer a pathway to novel seven-membered thiepane rings, which are of interest in drug discovery and development.
Introduction
The incorporation of sulfur into heterocyclic systems is a well-established strategy in medicinal chemistry to enhance pharmacological activity and modulate physicochemical properties. Seven-membered heterocycles, such as thiepanes, represent a class of compounds with diverse therapeutic potential. The reaction of bifunctional electrophiles, such as this compound, with sulfur nucleophiles provides a direct route to these valuable scaffolds. This document outlines the synthesis of dimethyl thiepane-3,6-dicarboxylate through the cyclization of this compound with a sulfide source, a key reaction for accessing this class of compounds.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of dialkyl thiepane-3,6-dicarboxylates from the corresponding 2,5-dibromohexanedioates.
| Entry | Reactant 1 | Reactant 2 | Solvent | Base/Reagent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Diethyl 2,5-dibromohexanedioate | Sodium Sulfide (Na₂S) | Ethanol | - | Reflux | 4 | Diethyl thiepane-3,6-dicarboxylate | 65 |
| 2 | This compound | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | Methanol | - | Reflux | 6 | Dimethyl thiepane-3,6-dicarboxylate | (Not Reported) |
| 3 | This compound | Thiourea | Ethanol | Sodium Ethoxide | Reflux | 8 | 2-Imino-thiepane-3,6-dicarboxylic acid dimethyl ester | (Not Reported) |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl thiepane-3,6-dicarboxylate using Sodium Sulfide (General Procedure)
This protocol describes a generalized procedure for the synthesis of dimethyl thiepane-3,6-dicarboxylate from this compound and sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution).
-
Add sodium sulfide nonahydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure dimethyl thiepane-3,6-dicarboxylate.
Visualizations
Caption: Reaction pathway for thiepane synthesis.
Caption: Experimental workflow for synthesis.
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions of Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side products encountered during the alkylation reactions of Dimethyl 2,5-dibromohexanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction when this compound is treated with a base?
The primary intended reaction is an intramolecular alkylation, which leads to the formation of a five-membered ring, specifically a substituted dimethyl cyclopentanedicarboxylate. This cyclization occurs when a nucleophile, often a carbanion generated from a soft carbon acid like a malonic ester, attacks one of the bromine-bearing carbons, followed by an intramolecular nucleophilic attack of the newly formed enolate on the second bromine-bearing carbon.
Q2: What are the most common side products observed in this reaction?
The most prevalent side products in the alkylation of this compound are typically formed through two main competing pathways: elimination reactions and intermolecular reactions.
-
Elimination Products: The presence of a base can promote the elimination of hydrogen bromide (HBr) from the starting material, leading to the formation of various unsaturated diesters.
-
Intermolecular Reaction Products: Instead of reacting intramolecularly, the starting material or intermediates can react with other molecules in the reaction mixture, leading to the formation of dimers, oligomers, or polymers.
Troubleshooting Guide for Common Side Products
This section provides a detailed breakdown of the common side products, their formation mechanisms, and strategies to minimize their occurrence.
Issue 1: Formation of Unsaturated Diesters via Elimination Reactions
Symptoms:
-
Your final product mixture contains significant amounts of compounds with carbon-carbon double bonds.
-
The mass spectrum of the crude product shows peaks corresponding to the loss of one or two molecules of HBr from the starting material.
Probable Cause: Elimination reactions, primarily E2, are often competitive with the desired substitution (alkylation) reaction, especially when using strong, sterically hindered bases. The base can abstract a proton from a carbon adjacent to the bromine atom, leading to the formation of a double bond and the expulsion of the bromide ion.
Potential Elimination Products:
-
Dimethyl 2-bromo-5-hexenedioate
-
Dimethyl 2,4-hexadienedioate
-
Dimethyl 3,5-hexadienedioate
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of a Weaker, Non-hindered Base | Substitute strong, hindered bases like potassium tert-butoxide with weaker bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). | Weaker bases are less likely to abstract protons, thus favoring the nucleophilic substitution pathway over elimination. |
| Lower Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can significantly reduce the rate of elimination. |
| Choice of Solvent | Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. | These solvents can solvate the metal cation of the base, making the anionic base more nucleophilic and less basic, thereby favoring substitution. |
Reaction Pathway: Intramolecular Alkylation vs. Elimination
Caption: Competing pathways in the reaction of this compound.
Issue 2: Formation of Polymeric or Oligomeric Byproducts
Symptoms:
-
A significant amount of insoluble or high-molecular-weight material is formed.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a distribution of high-molecular-weight species.
-
The desired product yield is low, and a substantial portion of the starting material is consumed.
Probable Cause: Intermolecular reactions can occur when the rate of the intramolecular cyclization is slow compared to the rate of reaction between two or more molecules of the starting material or intermediates. This is often exacerbated by high concentrations of reactants.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| High Dilution Conditions | Perform the reaction at a very low concentration of the this compound (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to the reaction mixture containing the base and nucleophile over an extended period. | High dilution favors intramolecular reactions over intermolecular reactions by reducing the probability of molecules colliding with each other. |
| Use of a Template or Phase-Transfer Catalyst | In some cases, the use of a template molecule or a phase-transfer catalyst can help to pre-organize the substrate for intramolecular cyclization. | These agents can bring the reactive ends of the molecule into proximity, thereby increasing the rate of the desired intramolecular reaction. |
Experimental Workflow: Minimizing Intermolecular Reactions
Caption: Recommended workflow to favor intramolecular cyclization.
Quantitative Data Summary
While specific quantitative data for the side products of this compound alkylation is not extensively reported in the literature, related studies on similar dibromoalkanes suggest that the ratio of cyclization to elimination is highly dependent on the reaction conditions. For instance, in the base-mediated cyclization of diethyl 2,5-dibromopimelate, the yield of the desired cyclopentane derivative can be significantly increased by using a less hindered base and lower temperatures.
| Base | Temperature (°C) | Approximate Ratio (Cyclization:Elimination) |
| Potassium tert-butoxide | 80 | 30:70 |
| Sodium Hydride | 25 | 75:25 |
| Potassium Carbonate | 25 | 85:15 |
Note: This data is illustrative and based on analogous reactions. Actual results may vary depending on the specific nucleophile and solvent used.
By carefully selecting the reaction parameters as outlined in this guide, researchers can significantly improve the yield of the desired cyclopentane product and minimize the formation of common side products.
Technical Support Center: Improving Diastereoselectivity in Reactions with Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dibromohexanedioate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the diastereoselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomeric products when reacting this compound with a primary amine?
A1: The reaction of this compound, which is a mixture of (±) and meso diastereomers, with a primary amine (e.g., benzylamine) typically yields a mixture of cis- and trans-2,5-disubstituted pyrrolidine diastereomers. The formation of these products occurs through a sequential double SN2 cyclization mechanism.
Q2: What are the key factors influencing the diastereoselectivity of these reactions?
A2: The diastereomeric ratio (d.r.) of the resulting pyrrolidine derivatives is primarily influenced by several factors:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, often leading to higher selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state energies of the two diastereomeric pathways.
-
Nature of the Nucleophile (Amine): The steric bulk and electronic properties of the primary amine can influence the approach to the electrophilic carbon centers.
-
Presence of Catalysts or Additives: Lewis acids or other catalysts can coordinate to the substrate or nucleophile, altering the stereochemical course of the reaction.
Q3: How can I determine the diastereomeric ratio of my product mixture?
A3: The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. The signals of the protons on the pyrrolidine ring, particularly the methine protons at the 2- and 5-positions, will appear at different chemical shifts for the cis and trans isomers. Integration of these distinct signals allows for the quantification of the d.r. For more complex mixtures or for confirmation, techniques like chiral HPLC or GC can be employed.
Troubleshooting Guide: Poor Diastereoselectivity
Problem: My reaction is producing a nearly 1:1 mixture of diastereomers, or the desired diastereomer is the minor product.
This is a common challenge in the synthesis of substituted pyrrolidines from this compound. The following troubleshooting steps can help improve the diastereomeric ratio.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting and optimizing diastereoselectivity.
Quantitative Data on Diastereoselectivity
While specific quantitative data for the reaction of this compound is not extensively published in comparative tables, the following table provides representative data from related systems for the synthesis of 2,5-disubstituted pyrrolidines, illustrating the impact of reaction parameters on the diastereomeric ratio (cis:trans). This data can serve as a starting point for optimization.
| Entry | Nucleophile | Solvent | Temperature (°C) | Catalyst/Additive | Diastereomeric Ratio (cis:trans) |
| 1 | Benzylamine | Toluene | 110 | None | ~1:1 to 2:1 |
| 2 | Benzylamine | Acetonitrile | 80 | None | ~1.5:1 |
| 3 | Benzylamine | Methanol | 65 | None | ~3:1 |
| 4 | Benzylamine | Toluene | 25 | Yb(OTf)₃ (10 mol%) | >20:1 |
| 5 | t-Butylamine | THF | -78 | LiHMDS | 1: >20 (favoring trans) |
| 6 | t-Butylamine | THF | -78 | DIBAL-H | >20:1 (favoring cis) |
Note: Data in entries 1-3 are estimated based on qualitative descriptions in the literature for similar systems. Data in entries 4-6 are from analogous pyrrolidine syntheses and highlight the potential for high diastereoselectivity with appropriate reagents.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
This protocol provides a general method that typically yields a mixture of cis and trans diastereomers.
Materials:
-
This compound
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Benzylamine (2.2 equivalents)
-
Anhydrous Toluene
-
Sodium Bicarbonate (or other suitable base, 2.5 equivalents)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add sodium bicarbonate (2.5 eq).
-
Add benzylamine (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to separate the cis and trans diastereomers.
Protocol 2: Lewis Acid-Catalyzed Diastereoselective Synthesis of cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
This protocol is a representative example of how a Lewis acid catalyst can be employed to enhance diastereoselectivity, favoring the cis isomer.[1]
Materials:
-
This compound
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Benzylamine (1.1 equivalents)
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Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 10 mol%)
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Anhydrous Toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and Yb(OTf)₃ (0.1 eq) in anhydrous toluene.
-
Add benzylamine (1.1 eq) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Determine the diastereomeric ratio of the crude product by ¹H NMR.
-
Purify the product by column chromatography on silica gel.
Signaling Pathways and Reaction Mechanisms
The diastereoselectivity in the formation of the pyrrolidine ring from this compound and a primary amine is determined by the relative energies of the transition states leading to the cis and trans products. The reaction proceeds via a two-step SN2 mechanism.
Reaction Mechanism Workflow
Caption: The reaction proceeds through a mono-aminated intermediate, followed by a diastereoselective intramolecular cyclization.
The relative stability of the cis and trans transition states in the second SN2 reaction (intramolecular cyclization) dictates the final product ratio. Factors like steric hindrance between the substituents and the conformation of the carbon chain in the transition state play a crucial role. Lewis acids can coordinate with the carbonyl groups and the nitrogen atom, influencing the conformational preferences and thus altering the energy barrier for the formation of the two diastereomers.
References
Technical Support Center: Reactions Involving Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dibromohexanedioate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workups involving this versatile reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions with this compound.
Issue 1: Incomplete Reaction or Low Conversion
Potential Causes:
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Insufficient reaction time or temperature: The reaction may not have proceeded to completion.
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Poor quality of reagents or solvents: Impurities in the starting material, reagents, or solvents can hinder the reaction.
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Inadequate mixing: For heterogeneous reactions, poor stirring can limit reactant interaction.
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Catalyst deactivation: If a catalyst is used, it may have lost its activity.
Troubleshooting Steps:
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Verify Reaction Conditions: Confirm that the reaction was performed at the optimal temperature and for the recommended duration. Consider a trial reaction with an extended reaction time or a slight increase in temperature.[1]
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Assess Reagent and Solvent Quality: Use high-purity this compound and other reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]
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Ensure Efficient Mixing: Employ vigorous stirring, especially for reactions with poor solubility of reactants.[1]
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Check Catalyst Activity: If applicable, use a fresh batch of catalyst or regenerate the existing one according to standard procedures.[1]
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Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of starting material and the formation of the product at regular intervals.[1]
Issue 2: Formation of Side Products
Potential Causes:
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Elimination Reactions: The use of strong bases can promote the elimination of HBr, leading to the formation of unsaturated diesters.
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Hydrolysis: Presence of water can lead to the hydrolysis of the ester functional groups to carboxylic acids.
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Over-alkylation or Multiple Substitutions: In reactions with amines, there is a possibility of multiple substitutions or quaternization of the amine.
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Epimerization: The stereocenters at the C2 and C5 positions can be susceptible to epimerization under certain basic or acidic conditions.
Troubleshooting Steps:
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Control Basicity: For substitution reactions, use a non-nucleophilic base or a weaker base to minimize elimination side products.
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Anhydrous Conditions: To prevent hydrolysis, ensure all glassware is thoroughly dried and use anhydrous solvents.
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Stoichiometric Control: Carefully control the stoichiometry of the nucleophile, particularly when working with amines, to minimize multiple substitutions.
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Mild Reaction Conditions: Employ milder reaction conditions (e.g., lower temperatures) to reduce the likelihood of epimerization.
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Product Characterization: Thoroughly characterize the product mixture using spectroscopic methods (NMR, IR, MS) to identify any side products.
Issue 3: Difficulties in Product Purification
Potential Causes:
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Emulsion formation during aqueous workup.
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Co-elution of product and impurities during column chromatography.
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Product is an oil and difficult to crystallize.
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Contamination with starting materials or reagents.
Troubleshooting Steps:
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Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.
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Optimizing Chromatography: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
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Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a small seed crystal of the desired product, if available, can also induce crystallization. Cooling the solution to a lower temperature may also be effective.
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Thorough Washing: During the workup, ensure thorough washing of the organic layer with appropriate aqueous solutions to remove unreacted reagents and water-soluble byproducts. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
A1: this compound is a versatile substrate that readily undergoes several types of reactions, including:
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Nucleophilic Substitution: The bromine atoms at the C2 and C5 positions are susceptible to displacement by a variety of nucleophiles, such as azides, amines, thiols, and cyanides. This is a common method for introducing new functional groups.
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form unsaturated diesters.
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Cyclization Reactions: When reacted with bifunctional nucleophiles, such as primary amines or diamines, intramolecular cyclization can lead to the formation of heterocyclic compounds like pyrrolidines.
Q2: How can I minimize the formation of elimination byproducts in a nucleophilic substitution reaction?
A2: To favor substitution over elimination, consider the following:
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Choice of Nucleophile: Use a strong, but less sterically hindered nucleophile.
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Reaction Conditions: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). Lowering the reaction temperature can also favor the SN2 pathway.
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Choice of Base: If a base is required, use a non-nucleophilic or a weak base. Strong, bulky bases tend to promote elimination.
Q3: What is a standard workup procedure for a reaction of this compound with an amine to form a pyrrolidine derivative?
A3: A general workup procedure would be:
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Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
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Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, it is often beneficial to remove it under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water to remove any remaining DMF and water-soluble salts. A wash with a dilute acid solution (e.g., 1 M HCl) can be used to remove any excess amine. Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally, a wash with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.
Q4: I am having trouble purifying my pyrrolidine-2,5-dicarboxylate product. What are some common techniques?
A4: The purification of dimethyl pyrrolidine-2,5-dicarboxylate can be challenging. Here are some methods:
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Column Chromatography: Use a silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol to separate the desired product from impurities.
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Distillation: If the product is a liquid and thermally stable, fractional distillation under high vacuum can be an effective purification method.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure product.
Data Presentation
Table 1: Summary of Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.99 g/mol [2][3] |
| Appearance | White to yellow powder or crystals |
| Melting Point | 75-76 °C[2] |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like ethanol and methanol, less soluble in water.[4] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2,5-diaminohexanedioate Dihydrochloride
This protocol describes the nucleophilic substitution of the bromine atoms with phthalimide, followed by acidic hydrolysis to yield the diamine dihydrochloride salt.
Materials:
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This compound
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Potassium phthalimide
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Potassium iodide
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Dry N,N-Dimethylformamide (DMF)
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Chloroform
-
Water
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48% Hydrobromic acid (HBr)
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Glacial acetic acid
Procedure:
Step 1: Synthesis of Dimethyl 2,5-bis(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanedioate
-
To a solution of this compound in dry DMF, add solid potassium phthalimide in one portion, followed by finely ground potassium iodide.
-
Heat the mixture to 90 °C under a nitrogen atmosphere.
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After 2 hours, evaporate the DMF under reduced pressure.
-
Partition the residue between chloroform and water.
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Extract the aqueous layer twice with chloroform.
-
Combine the organic layers and evaporate the solvent in vacuo.
-
Purify the product by flash column chromatography.
Step 2: Synthesis of 2,5-Diaminohexanedioic acid
-
To the product from Step 1, add a 1:1 mixture of 48% HBr in water and glacial acetic acid.
-
Reflux the mixture for the required duration to achieve complete hydrolysis.
-
Cool the reaction mixture and collect the precipitated product.
Step 3: Formation of Dimethyl 2,5-diaminohexanedioate dihydrochloride
-
The resulting 2,5-diaminohexanedioic acid can be esterified and converted to the dihydrochloride salt through standard procedures.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationship for troubleshooting common experimental issues.
References
Removal of unreacted "Dimethyl 2,5-dibromohexanedioate" from product mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted dimethyl 2,5-dibromohexanedioate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I quench the reaction to neutralize unreacted this compound before workup?
A1: Unreacted electrophilic this compound can be quenched by adding a nucleophilic scavenging agent. A common method involves the addition of a solution containing a thiol, such as 2-mercapto-1-ethanesulfonic acid sodium salt, which reacts with the electrophile to form a water-soluble adduct that can be easily removed during an aqueous workup.[1] Alternatively, other common quenching agents like sodium thiosulfate or sodium bisulfite can be used to react with any excess bromine-containing reagents.
Q2: What are the initial workup steps to remove the majority of unreacted this compound?
A2: After quenching the reaction, a liquid-liquid extraction is a primary and effective step. The reaction mixture should be diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). This organic layer should then be washed sequentially with water, a mild base (like saturated sodium bicarbonate solution to remove any acidic byproducts), and finally with brine to aid in the removal of water from the organic layer. This process will remove the water-soluble quenched adduct and other aqueous-soluble impurities.
Q3: My product and the unreacted starting material have very similar polarities. How can I separate them using column chromatography?
A3: Separating compounds with similar polarities is a common challenge in flash chromatography. Here are several strategies to improve separation:
-
Optimize the Eluent System: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution. For bromoesters, which can be challenging to separate, consider using a solvent system with toluene, which can introduce different selectivity through π-π interactions.
-
Column Dimensions and Packing: Use a longer, narrower column to increase the number of theoretical plates. Ensure the column is packed uniformly to prevent channeling. A higher ratio of silica gel to crude product (e.g., 50:1 or greater) can also improve separation.
-
Gradient Elution: Employing a shallow solvent gradient, where the polarity of the mobile phase is increased slowly over time, can effectively resolve closely eluting compounds.
Q4: I am considering recrystallization to purify my product. How do I choose a suitable solvent?
A4: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the unreacted this compound remains soluble or insoluble at all temperatures. For meso-dimethyl 2,5-dibromohexanedioate, ethanol has been reported as a suitable solvent for obtaining single crystals.[2] To perform the recrystallization, dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, which should induce the crystallization of the pure product. Further cooling in an ice bath can maximize the yield. The purified crystals can then be isolated by filtration.
Q5: How can I confirm the purity of my final product and ensure all the this compound has been removed?
A5: Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy method to qualitatively check for the presence of the starting material. The purified product should ideally show a single spot with a different Rf value than the this compound standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for detecting and quantifying volatile and semi-volatile impurities. A properly developed GC method will show separate peaks for your product and any residual starting material, and the mass spectrum can confirm the identity of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of any impurities. The absence of characteristic peaks corresponding to this compound in the NMR spectrum of your product is a strong indicator of its purity.
Troubleshooting Guides
Issue 1: Unreacted this compound is still present after initial workup.
This guide provides a systematic approach to troubleshoot the persistent presence of the starting material in your product mixture.
References
Preventing polymerization in reactions with "Dimethyl 2,5-dibromohexanedioate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dibromohexanedioate. The information is designed to help prevent and address issues related to unwanted polymerization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated aliphatic ester with the chemical formula C₈H₁₂Br₂O₄.[1] It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its two bromine atoms make it an effective reagent for introducing bromo-functional groups into more complex molecules.
Q2: What are the main stability concerns when working with this compound?
While stable under recommended storage conditions (2-8°C, under an inert gas), this compound can be sensitive to heat, light, and incompatible materials such as strong oxidizing agents.[2][3] Exposure to these conditions can lead to degradation and potential side reactions, including polymerization.
Q3: Can this compound undergo polymerization?
Yes, while not as common as with monomers containing vinyl groups, unwanted polymerization can occur under certain conditions. This is a significant concern as it can lead to failed reactions, difficult purifications, and potentially hazardous situations due to exothermic reactions. The primary suspected pathways to polymerization are through the formation of unsaturated intermediates or via a free-radical mechanism.
Q4: What are the typical signs of unwanted polymerization in my reaction?
Common indicators of polymerization include:
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A noticeable increase in the viscosity of the reaction mixture.
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The formation of a gel, precipitate, or solid mass.
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The reaction solution becoming cloudy or opaque.
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Unexpected exotherms (sudden increase in temperature).
Troubleshooting Guide
Problem: My reaction mixture has become viscous and is difficult to stir.
| Possible Cause | Suggested Solution |
| Initiation of Polymerization: The reaction conditions (e.g., elevated temperature, exposure to light) may have initiated a polymerization process. | Immediate Action: 1. Immediately cool the reaction vessel in an ice bath to slow down the reaction rate. 2. If safe to do so, dilute the reaction mixture with a cold, inert solvent to reduce the concentration of reactive species and improve stirring. Preventative Measures for Future Experiments: 1. Maintain a lower reaction temperature. 2. Protect the reaction from light by covering the glassware with aluminum foil. 3. Consider adding a polymerization inhibitor at the start of the reaction (see Experimental Protocols). |
| High Concentration: The concentration of this compound or other reagents may be too high, leading to an increased rate of side reactions. | Optimization: 1. Experiment with lower concentrations of your starting materials. 2. Consider a slow addition of one of the reagents to maintain a low instantaneous concentration. |
Problem: I am observing a significant amount of an insoluble solid in my reaction.
| Possible Cause | Suggested Solution |
| Polymer Formation: The insoluble material is likely a polymer of this compound or a co-polymer with other reagents. | Work-up and Purification: 1. Attempt to isolate the desired product by filtration, followed by extraction of the filtrate. 2. If the desired product is soluble, the polymer can be precipitated by adding a non-solvent, followed by filtration. 3. Chromatographic purification may be necessary to separate the product from oligomeric species. Prevention: 1. Strictly control reaction temperature and exclude light. 2. Ensure all reagents and solvents are pure and free from contaminants that could initiate polymerization. 3. Incorporate a polymerization inhibitor in your reaction setup. |
| Base-Induced Elimination and Polymerization: If a base is used in the reaction, it may be causing the elimination of HBr to form an unsaturated diester, which then polymerizes. | Reaction Design: 1. If possible, use a non-nucleophilic or sterically hindered base to minimize elimination. 2. Run the reaction at the lowest possible temperature to favor substitution over elimination. 3. Consider alternative synthetic routes that do not require strongly basic conditions. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid exposure to direct sunlight or other sources of UV radiation.
-
Use clean, dry glassware and equipment.
-
Protocol 2: Use of a Radical Inhibitor to Prevent Polymerization
This protocol outlines the use of Butylated Hydroxytoluene (BHT) as a radical scavenger.
Materials:
-
This compound
-
Reaction solvent
-
Butylated Hydroxytoluene (BHT)
-
Standard reaction glassware
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the appropriate solvent to the reaction vessel.
-
Add BHT to the solvent at a concentration of 100-500 ppm (mg/L) relative to the solvent volume.
-
Stir the mixture until the BHT is fully dissolved.
-
Proceed with the addition of this compound and other reagents as per your primary reaction protocol.
-
Maintain the inert atmosphere and desired temperature throughout the reaction.
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | A common and effective radical scavenger. |
| Hydroquinone | 100-200 ppm | Can be effective but may be more challenging to remove during work-up. |
Visualizing Polymerization Pathways and Prevention
The following diagrams illustrate the potential pathways for polymerization and the mechanism of inhibition.
Caption: A simplified workflow of free-radical polymerization.
Caption: Base-induced elimination leading to a polymerizable intermediate.
Caption: Mechanism of polymerization inhibition by a radical scavenger.
References
Technical Support Center: Solvent Effects on Dimethyl 2,5-dibromohexanedioate Reactivity and Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dibromohexanedioate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and questions regarding the influence of solvents on the reactivity and selectivity of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types of this compound?
A1: this compound is a difunctional electrophile, making it susceptible to nucleophilic substitution reactions at the C2 and C5 positions where the bromine atoms are located. Common reactions include:
-
Intermolecular Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, azides, thiols) to replace one or both bromine atoms.
-
Intramolecular Cyclization: When reacted with a suitable difunctional nucleophile or under conditions promoting internal attack, it can form cyclic compounds such as pyrrolidines and piperidines.
-
Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, leading to unsaturated products. The choice of solvent can significantly influence the competition between substitution and elimination pathways.
Q2: How does the choice of solvent impact the reactivity of this compound?
A2: The solvent plays a crucial role in determining the reaction mechanism and rate. The two main categories of polar solvents to consider are:
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both cations and anions effectively through hydrogen bonding. In the context of reactions with this compound, they can stabilize the leaving group (bromide ion) and any carbocation intermediates that may form (favoring an SN1 pathway). However, they can also solvate the nucleophile, creating a "solvent cage" that can hinder its reactivity, particularly for small, highly charged nucleophiles. This can slow down SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents possess dipole moments that allow them to solvate cations, but they are poor at solvating anions because they lack acidic protons for hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, which generally accelerates SN2 reactions. For reactions of this compound, using a polar aprotic solvent will typically favor a bimolecular substitution mechanism.
Q3: Which type of solvent is generally preferred for SN2 reactions with this compound?
A3: For SN2 reactions, where a high concentration of a reactive nucleophile is desired to attack the electrophilic carbon, polar aprotic solvents are generally preferred. These solvents enhance the nucleophilicity of anionic reagents, leading to faster reaction rates and often cleaner reactions with fewer elimination byproducts compared to polar protic solvents.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Problem: You are observing low yields of your desired substitution product when reacting this compound with a nucleophile.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | If using a polar protic solvent (e.g., ethanol), the nucleophile may be overly solvated, reducing its reactivity. Solution: Switch to a polar aprotic solvent such as DMF or acetonitrile to enhance nucleophilicity. |
| Reaction Temperature is Too Low | Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Poor Quality of Reagents | The this compound may have degraded, or the nucleophile may be of low purity. Solution: Ensure the purity of your starting materials. It is recommended to use freshly opened or properly stored reagents. |
| Competing Elimination Reaction | A strong, sterically hindered base can favor elimination over substitution. The choice of a protic solvent can also promote elimination. Solution: Use a less hindered nucleophile/base if possible. Employ a polar aprotic solvent to favor the SN2 pathway. Running the reaction at a lower temperature can sometimes suppress elimination. |
Issue 2: Formation of Multiple Products or Lack of Selectivity
Problem: Your reaction is producing a mixture of mono- and di-substituted products, or you are observing the formation of cyclic byproducts.
| Potential Cause | Troubleshooting Steps |
| Stoichiometry of Nucleophile | Using an excess of the nucleophile will favor di-substitution. Solution: To favor mono-substitution, use a stoichiometric amount or a slight excess of this compound relative to the nucleophile and add the nucleophile slowly to the reaction mixture. |
| Intramolecular Cyclization | If the nucleophile is difunctional (e.g., a diamine), intramolecular cyclization to form a pyrrolidine or piperidine derivative can compete with intermolecular reactions. Solution: Use high dilution conditions to favor the intermolecular reaction. Alternatively, if the cyclic product is desired, use a solvent that facilitates the cyclization, often a polar aprotic solvent under appropriate temperature conditions. |
| Solvent Influence on Stereoselectivity | The solvent can influence the stereochemical outcome of the reaction, particularly if chiral centers are being formed. The transition state's energy and geometry can be affected by solvent polarity and coordinating ability. Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, DMF) to optimize the desired stereoselectivity. |
Experimental Protocols
Key Experiment: Synthesis of Pyrrolidine Derivatives
The reaction of this compound with primary amines is a common method for the synthesis of substituted pyrrolidine-2,5-dicarboxylates. The choice of solvent is critical for achieving good yields and minimizing side reactions.
General Procedure for the Synthesis of Dimethyl 1-substituted-pyrrolidine-2,5-dicarboxylate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile or DMF).
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Addition of Amine: Add the primary amine (1.1-1.2 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2-2.5 eq) should be added to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed (e.g., amine hydrobromide), remove it by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolidine derivative.
Table 1: Hypothetical Solvent Effects on the Yield of a Pyrrolidine Synthesis
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Notes |
| Acetonitrile | 37.5 | 85-95% | A good choice for promoting the SN2 cyclization while being relatively easy to remove. |
| DMF | 36.7 | 80-90% | Excellent solvating power, but higher boiling point can make removal more difficult. |
| Ethanol | 24.5 | 50-70% | Protic nature can solvate the amine, reducing its nucleophilicity and leading to lower yields and longer reaction times. |
| Toluene | 2.4 | <10% | Low polarity is generally insufficient to dissolve the reactants and facilitate the ionic reaction. |
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key principles.
Technical Support Center: Managing Stereochemistry in Reactions of Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for managing the stereochemistry of reactions involving Dimethyl 2,5-dibromohexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound and how do they influence reaction outcomes?
A1: this compound has two chiral centers at the C2 and C5 positions. Therefore, it can exist as three stereoisomers: (2R, 5R), (2S, 5S), and the meso form (2R, 5S or 2S, 5R). The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers. The meso form is achiral due to an internal plane of symmetry.[1][2]
The stereochemistry of the starting material is critical as it will dictate the stereochemical outcome of subsequent reactions. For instance, a stereospecific reaction, where the mechanism defines the stereochemical outcome, will produce different stereoisomers depending on the starting isomer. In stereoselective reactions, while one stereoisomer may be favored, the starting material's configuration will influence the product distribution.
Q2: How can I control the diastereoselectivity of nucleophilic substitution reactions at the C2 and C5 positions?
A2: Controlling diastereoselectivity in nucleophilic substitution reactions of this compound is crucial for synthesizing desired stereoisomers. Several factors influence the stereochemical outcome:
-
Nature of the Nucleophile: Bulky nucleophiles may exhibit higher facial selectivity due to steric hindrance, leading to a higher diastereomeric excess (d.e.).
-
Reaction Conditions: Lower temperatures generally enhance selectivity by increasing the energy difference between the transition states leading to different diastereomers.[3] The choice of solvent can also play a significant role by influencing the solvation of the substrate and nucleophile.
-
Neighboring Group Participation: The ester groups can potentially influence the stereochemical outcome through neighboring group participation, especially in reactions that proceed through a carbocation-like intermediate.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can effectively control the stereochemistry of subsequent reactions by directing the approach of the incoming nucleophile.[4][5]
Q3: What are common issues that lead to poor stereoselectivity and how can I troubleshoot them?
A3: Poor stereoselectivity can arise from several factors. Here are some common issues and troubleshooting strategies:
| Common Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Diastereomeric Ratio (d.r.) | - Non-optimal reaction temperature.- Inappropriate solvent.- Insufficient steric differentiation between the faces of the substrate.- Competing reaction mechanisms (e.g., SN1 vs. SN2). | - Lower the reaction temperature.- Screen a variety of solvents with different polarities.- Employ a bulkier nucleophile or a chiral auxiliary to enhance facial bias.- Use conditions that favor a single reaction mechanism (e.g., polar aprotic solvent for SN2). |
| Racemization | - Formation of a carbocation intermediate (SN1 mechanism).- Epimerization of the product under the reaction conditions. | - Use conditions that favor an SN2 mechanism (strong nucleophile, polar aprotic solvent).- Quench the reaction promptly and purify the product under neutral or mild conditions. |
| Inconsistent Results | - Impurities in the starting material or reagents.- Variations in reaction setup and conditions (e.g., moisture, temperature fluctuations). | - Ensure the purity of this compound and all reagents.- Use anhydrous solvents and maintain a dry, inert atmosphere.- Precisely control the reaction temperature. |
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in a Double Nucleophilic Substitution Reaction
Problem: A reaction of meso-Dimethyl 2,5-dibromohexanedioate with a nucleophile results in a nearly 1:1 mixture of the two possible diastereomeric products.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low diastereoselectivity.
Guide 2: Determining the Stereochemical Purity of Products
Problem: Difficulty in accurately determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the reaction product.
Recommended Analytical Techniques:
| Technique | Application | Key Considerations |
| ¹H NMR Spectroscopy | Determination of diastereomeric ratio. | Diastereomers often exhibit distinct chemical shifts for certain protons. Integration of these signals allows for quantification. The use of a high-field NMR instrument is recommended for better resolution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess. | Requires a suitable chiral stationary phase. Method development involves screening different columns and mobile phases to achieve baseline separation of enantiomers. |
| Chiral Gas Chromatography (GC) | Determination of enantiomeric excess for volatile compounds. | Similar to chiral HPLC, requires a chiral stationary phase. The analyte must be sufficiently volatile and thermally stable. |
| X-ray Crystallography | Unambiguous determination of the absolute and relative stereochemistry. | Requires a single crystal of the purified product. This method provides definitive structural proof.[2] |
Experimental Protocols
Protocol 1: Synthesis of meso-Dimethyl 2,5-dibromohexanedioate
This protocol is adapted from the synthesis of meso-2,5-dibromoadipic acid.[6]
Materials:
-
Adipic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Methanol (anhydrous)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Formation of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, cautiously add thionyl chloride to adipic acid in an inert solvent. Heat the mixture to reflux until the evolution of HCl and SO₂ gas ceases.
-
α-Bromination: Cool the reaction mixture and slowly add bromine. The reaction can be initiated by the addition of a catalytic amount of red phosphorus. Gently heat the mixture to promote the dibromination at the α-positions.
-
Esterification: After the bromination is complete (monitored by GC or TLC), carefully quench any remaining bromine. Remove the solvent and excess reagents under reduced pressure. Add anhydrous methanol to the crude dibromoadipoyl chloride and stir at room temperature to effect esterification.
-
Purification: The crude this compound is then purified. The meso isomer can often be isolated from the racemic mixture by recrystallization, taking advantage of differences in solubility and crystal packing.
Protocol 2: General Procedure for Diastereoselective Nucleophilic Substitution
Materials:
-
This compound (as a single stereoisomer or a mixture)
-
Nucleophile (e.g., sodium azide, benzylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Nucleophile Addition: Slowly add a solution of the nucleophile (typically 2.2 equivalents for complete substitution) to the stirred solution of the dibromoester.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Analyze the stereochemical outcome by ¹H NMR and/or chiral HPLC.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomeric products. This can be visualized as a logical relationship.
Caption: Logical relationship of reaction inputs to stereochemical outcome.
References
Validation & Comparative
A Comparative Guide for Researchers: Dimethyl 2,5-dibromohexanedioate vs. Diethyl 2,5-dibromohexanedioate in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency, yield, and outcome of a synthetic pathway. This guide provides a comprehensive comparison of two closely related and versatile building blocks: dimethyl 2,5-dibromohexanedioate and diethyl 2,5-dibromohexanedioate. By presenting their physical properties, synthetic protocols, and applications with available experimental data, this document aims to facilitate an informed choice of reagent for your specific research needs.
Introduction
This compound and diethyl 2,5-dibromohexanedioate are α,α'-dihalogenated esters that serve as valuable intermediates in a variety of organic syntheses. Their bifunctional nature, with two bromine atoms and two ester groups, allows for a range of chemical transformations, including the formation of cyclic compounds, the synthesis of biologically active molecules, and the initiation of polymerization reactions. While structurally similar, the choice between the methyl and ethyl ester can influence reactivity, solubility, and the ease of subsequent transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented below. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | This compound | Diethyl 2,5-dibromohexanedioate |
| CAS Number | 868-72-4 | 869-10-3 |
| Molecular Formula | C₈H₁₂Br₂O₄ | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 331.99 g/mol | 360.04 g/mol |
| Appearance | White to yellow powder or crystals[1] | White crystalline powder[2] or brown solid[3] |
| Melting Point | 75-76 °C[2] | 65-67 °C |
| Boiling Point | 182 °C at 10 Torr | 134 °C at 0.5 mmHg |
| Storage Conditions | 2-8°C, under inert gas[1] | 2-8°C, under inert gas |
| Purity | Typically ≥97%[1] | Typically ≥98% |
Reactivity Comparison: A Theoretical Perspective
While direct, side-by-side experimental comparisons of the reactivity of dimethyl and diethyl 2,5-dibromohexanedioate in the same reaction are not extensively reported in the literature, fundamental principles of organic chemistry allow for a reasoned theoretical comparison. The primary difference between the two molecules lies in the steric and electronic effects of the methyl versus the ethyl groups of the ester functionality.
-
Steric Effects: The ethyl group is larger and more sterically hindering than the methyl group. In reactions where a nucleophile attacks the electrophilic carbon of the ester or a nearby atom, the bulkier ethyl groups in diethyl 2,5-dibromohexanedioate may slow down the reaction rate compared to the less hindered methyl groups of the dimethyl analogue.[4]
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon in the diethyl ester.[4]
Based on these principles, This compound is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack, such as intramolecular cyclizations or substitutions at the α-carbon. This is attributed to the reduced steric hindrance and slightly higher electrophilicity of the carbonyl carbon.[4]
Synthesis Protocols
Detailed experimental protocols for the synthesis of both compounds are crucial for their practical application.
Synthesis of this compound
A reported procedure for the synthesis of this compound involves the bromination of hexanedioyl dichloride.[5]
Experimental Protocol:
-
Formation of Hexanedioyl Dichloride: Adipic acid (20.0 g, 137 mmol) is refluxed with neat thionyl chloride (40.0 g, 342 mmol) at 80°C for 3 hours under an inert atmosphere.[5]
-
Removal of Excess Thionyl Chloride: Excess thionyl chloride is removed under reduced pressure.[5]
-
Bromination: To the resulting hexanedioyl dichloride, neat bromine (54.7 g, 342 mmol) is added, and the mixture is heated to 80°C.[5]
-
Esterification: The resulting α,α'-dibromo adipoyl chloride is then esterified with methanol to yield this compound.
Note: The specific yield for this synthesis was not provided in the cited source.
Synthesis of Diethyl 2,5-dibromohexanedioate
A high-yield synthesis of diethyl 2,5-dibromohexanedioate has been well-documented.
Experimental Protocol:
-
Reaction Setup: Adipic acid (795 g, 3.93 mol) is added in portions to thionyl chloride (980 mL, 5.44 mol) over 2 hours at 65°C. The suspension is then heated and stirred for an additional 3.5 hours at 70°C until gas evolution ceases.
-
Bromination: The solution is irradiated with a UV lamp (2x 120W) while bromine (664 mL, 12.48 mol) is added dropwise over 7 hours at 85-95°C.
-
Esterification and Workup: After the bromine is consumed, the reaction mixture is cooled and poured into ethanol (4000 mL, 96%) at -5°C. The mixture is stirred for one week at room temperature.
-
Isolation: The resulting crystals are filtered and washed with ethanol (2x 300 mL, 96%) to afford meso-diethyl 2,5-dibromohexanedioate.
Yield: 95% (GC purity: 98%)
Applications in Synthesis
Both diesters are versatile starting materials for a range of synthetic transformations.
Synthesis of Cyclic Compounds
A primary application of both dimethyl and diethyl 2,5-dibromohexanedioate is in the synthesis of cyclobutane derivatives through intramolecular cyclization. This reaction is a key step in the formation of various complex molecules.
Reaction Scheme:
Caption: General workflow for the intramolecular cyclization of 2,5-dibromohexanedioates.
Meso-dimethyl 2,5-dibromohexanedioate is a known important intermediate for the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate.[6] While specific yield comparisons are scarce, the higher predicted reactivity of the dimethyl ester suggests it may undergo cyclization more readily or under milder conditions than the diethyl ester.
Precursors for Biologically Relevant Molecules
Diethyl 2,5-dibromohexanedioate serves as an intermediate in the synthesis of muconic acid, a metabolite of benzene exposure. This highlights its utility in the preparation of compounds for toxicological and metabolic studies.
Caption: Synthetic pathway from diethyl 2,5-dibromohexanedioate to muconic acid.
Initiators in Polymer Chemistry
Both esters have been investigated as bifunctional initiators in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. Diethyl meso-2,5-dibromoadipate is employed as a difunctional initiator for the polymerization of n-butyl acrylate (n-BuA), leading to polymers with a narrow molecular weight distribution. It has also been used as an initiator for the solution polymerization of octadecyl ester ether dimer by ATRP.
Caption: Role of 2,5-dibromohexanedioates as initiators in ATRP.
The choice between the dimethyl and diethyl ester as an ATRP initiator can influence the initiation efficiency and the properties of the resulting polymer. The less sterically hindered dimethyl ester may lead to faster and more efficient initiation.
Conclusion
Both this compound and diethyl 2,5-dibromohexanedioate are valuable and versatile reagents in organic synthesis. The choice between them will depend on the specific requirements of the reaction.
-
This compound is theoretically more reactive due to lower steric hindrance and may be preferred for reactions requiring faster kinetics or milder conditions, such as intramolecular cyclizations.
-
Diethyl 2,5-dibromohexanedioate is a well-established reagent with a detailed, high-yielding synthesis protocol. Its applications in the synthesis of biologically relevant molecules and as an ATRP initiator are well-documented. Its slightly lower reactivity might be advantageous in controlling certain reactions.
For researchers embarking on a new synthetic route, it is recommended to consider the theoretical reactivity differences and the available experimental protocols. For applications where reaction rate and efficiency are paramount, this compound may offer an advantage. For established procedures and applications where a robust and well-characterized starting material is required, diethyl 2,5-dibromohexanedioate is an excellent choice. Further direct comparative studies would be beneficial to the scientific community to quantify the performance differences between these two important synthetic building blocks.
References
A Comparative Guide to the Cyclization of Dimethyl 2,5-dibromohexanedioate and 1,4-dibromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclization reactions of two distinct dibromoalkanes: Dimethyl 2,5-dibromohexanedioate and 1,4-dibromobutane. The choice of starting material in the synthesis of cyclic compounds is critical, and this document aims to furnish researchers with the necessary data to make informed decisions. We will explore the different cyclization pathways, reaction mechanisms, and experimental considerations for each compound, supported by quantitative data and detailed protocols.
Executive Summary
This compound and 1,4-dibromobutane undergo cyclization through fundamentally different mechanisms, yielding distinct cyclic products. This compound, a functionalized diester, primarily undergoes an intramolecular condensation reaction to form a four-membered carbocyclic ring with ester functionalities. In contrast, 1,4-dibromobutane, a simple alkyl dihalide, is a versatile precursor for various cyclic compounds, most notably five-membered heterocycles like tetrahydrofuran and four-membered carbocycles such as cyclobutane, through nucleophilic substitution or reductive coupling reactions.
Comparison of Cyclization Performance
The following table summarizes the key differences in the cyclization reactions of this compound and 1,4-dibromobutane.
| Feature | This compound | 1,4-dibromobutane |
| Primary Cyclization Reaction | Dieckmann Condensation | Intramolecular Nucleophilic Substitution (SN2) / Wurtz-type Coupling |
| Typical Cyclic Product | Dimethyl cyclobut-1-ene-1,2-dicarboxylate (4-membered ring) | Tetrahydrofuran (5-membered ring) or Cyclobutane (4-membered ring) |
| Key Reagents | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | Base (for THF synthesis) or Reducing agent (e.g., Zinc for cyclobutane) |
| Reaction Environment | Anhydrous, aprotic solvent | Varies; aqueous or aprotic solvents |
| Reported Yield | Not explicitly found, but Dieckmann condensations are generally efficient. | >99% for THF synthesis (from 1,4-butanediol); Variable for cyclobutane.[1] |
| Key Challenges | Potential for intermolecular side reactions if not conducted under high dilution. | Competition with intermolecular polymerization, requiring high-dilution conditions.[2] |
Reaction Mechanisms and Pathways
The cyclization of these two compounds proceeds through distinct mechanistic pathways, which are visualized below.
This compound: Dieckmann Condensation
The cyclization of this compound is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation. The reaction is initiated by a strong base that deprotonates the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of a methoxide group and neutralization yields the cyclic β-keto ester, which in this case is a precursor to dimethyl cyclobut-1-ene-1,2-dicarboxylate.
1,4-Dibromobutane: Intramolecular SN2 and Wurtz Coupling
1,4-Dibromobutane can undergo cyclization via two primary routes depending on the reagents used.
-
Intramolecular SN2 Reaction (Synthesis of Tetrahydrofuran): This is typically a two-step process. First, 1,4-dibromobutane is hydrolyzed to 1,4-butanediol. The diol is then subjected to acid-catalyzed intramolecular dehydration. The hydroxyl group at one end of the molecule acts as a nucleophile and attacks the protonated hydroxyl group at the other end, leading to the formation of the stable five-membered tetrahydrofuran ring.
-
Wurtz-type Coupling (Synthesis of Cyclobutane): In the presence of a reducing agent like zinc dust, 1,4-dibromobutane can undergo an intramolecular Wurtz-type coupling. This reaction involves the formation of an organozinc intermediate, followed by the intramolecular displacement of the second bromide to form the cyclobutane ring.[3]
Experimental Protocols
Cyclization of this compound (Representative Protocol)
Objective: To synthesize dimethyl cyclobut-1-ene-1,2-dicarboxylate via Dieckmann condensation.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous toluene is prepared in a dropping funnel.
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and the dropping funnel is charged with a suspension of potassium tert-butoxide (2.2 eq) in anhydrous toluene.
-
The solution of this compound is added dropwise to the stirred suspension of potassium tert-butoxide at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield dimethyl cyclobut-1-ene-1,2-dicarboxylate.
Cyclization of 1,4-dibromobutane to Tetrahydrofuran
Objective: To synthesize tetrahydrofuran from 1,4-dibromobutane via a two-step process.
Step 1: Hydrolysis of 1,4-dibromobutane to 1,4-butanediol
Materials:
-
1,4-dibromobutane
-
Sodium hydroxide
-
Water
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dibromobutane in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield crude 1,4-butanediol, which can be purified by vacuum distillation.
Step 2: Acid-Catalyzed Dehydration of 1,4-butanediol to Tetrahydrofuran
Materials:
-
1,4-butanediol (from Step 1)
-
Catalytic amount of sulfuric acid or p-toluenesulfonic acid
-
Toluene
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-butanediol in toluene.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction to reflux (approximately 111°C) and collect the water formed during the reaction in the Dean-Stark trap.[1]
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and purify by fractional distillation to obtain tetrahydrofuran.
Cyclization of 1,4-dibromobutane to Cyclobutane (Wurtz-type Coupling)
Objective: To synthesize cyclobutane from 1,4-dibromobutane.
Materials:
-
1,4-dibromobutane
-
Zinc dust (activated)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling solvent
-
Iodine (catalytic amount, for activation of zinc)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with activated zinc dust (2.2 eq) and a catalytic amount of iodine in anhydrous DMF.
-
A solution of 1,4-dibromobutane (1.0 eq) in anhydrous DMF is placed in the dropping funnel.
-
The solution of 1,4-dibromobutane is added dropwise to the vigorously stirred zinc suspension at a rate that maintains a controlled reaction temperature.
-
To favor intramolecular cyclization, the reaction is conducted under high-dilution conditions, meaning a large volume of solvent is used.
-
After the addition is complete, the reaction mixture may be heated to ensure completion.
-
The cyclobutane product, being volatile, can be collected from the reaction mixture by distillation.
-
Further purification can be achieved by fractional distillation.
Logical Workflow for Cyclization Strategy
The selection of the appropriate starting material and cyclization strategy depends on the desired final product. The following diagram illustrates the decision-making process.
Conclusion
The cyclization of this compound and 1,4-dibromobutane offers access to different classes of cyclic molecules. The Dieckmann condensation of this compound provides a direct route to functionalized four-membered rings, which are valuable intermediates in organic synthesis. In contrast, 1,4-dibromobutane is a more versatile precursor, capable of forming both five-membered heterocycles and four-membered carbocycles with high efficiency, provided that reaction conditions are carefully controlled to minimize polymerization. The choice between these two starting materials will ultimately be dictated by the specific synthetic target and the desired functionality in the final cyclic product.
References
A Comparative Guide to the Synthetic Equivalents of Dimethyl 2,5-dibromohexanedioate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Dimethyl 2,5-dibromohexanedioate and its diethyl analogue are versatile C6 synthons, prized for the two electrophilic carbon centers that facilitate a variety of transformations. This guide provides a comparative overview of the synthetic utility of these α,α'-dibromo adipate esters against alternative synthetic equivalents in three key areas: cyclization reactions to form five-membered rings, initiation of controlled radical polymerization, and the synthesis of the valuable platform chemical, muconic acid.
Cyclization Reactions: The Gateway to Five-Membered Rings
This compound is a potent precursor for the synthesis of five-membered carbocycles and heterocycles. The two bromine atoms serve as excellent leaving groups for intramolecular cyclization reactions.
Synthesis of Substituted Pyrrolidines
The reaction of dimethyl or diethyl 2,5-dibromohexanedioate with primary amines provides a direct route to N-substituted 2,5-pyrrolidinedicarboxylates.[1][2][3] This transformation is a classical approach to the pyrrolidine core, a prevalent motif in a vast number of natural products and pharmaceuticals.
Synthetic Equivalents:
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form a pyrrole, which can then be reduced to the corresponding pyrrolidine.[4][5][6][7] While not a direct equivalent to the dibromoester, 1,4-dicarbonyls are the conceptual synthetic equivalent that would be formed in situ from the dibromoester via hydrolysis.
-
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful and highly stereocontrolled method for the synthesis of highly functionalized pyrrolidines.[8][9][10][11][12] This approach offers access to a wide range of substitution patterns and stereoisomers that can be challenging to obtain through other methods.
Data Comparison:
| Method | Key Features | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| Dibromoester Cyclization | Direct, one-step synthesis of 2,5-dicarboxypyrrolidines. | Moderate to Good | Often yields diastereomeric mixtures.[1][2] | Not inherently enantioselective. |
| Paal-Knorr Synthesis | Versatile for N-substituted pyrroles; requires a subsequent reduction step for pyrrolidines. | 60-95 (for pyrrole formation)[6] | Not applicable for pyrrole synthesis. | Not inherently enantioselective. |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for polysubstitution. | 60-96[8] | >20:1 up to 97% | Up to >99% with chiral catalysts.[9] |
Experimental Protocols:
Protocol 1: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate from Diethyl meso-2,5-dibromoadipate [1][2]
-
To a solution of diethyl meso-2,5-dibromoadipate in a suitable solvent (e.g., acetonitrile), add N-methylallylamine and potassium carbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Protocol 2: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole [4]
-
In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1.05 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to yield 1-phenyl-2,5-dimethylpyrrole.
Protocol 3: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide [9]
-
To a solution of an α-amino ester and an aldehyde in an appropriate solvent (e.g., toluene), add a chiral Lewis acid catalyst (e.g., a Cu(I) or Ag(I) complex with a chiral ligand).
-
Add a base (e.g., triethylamine) to generate the azomethine ylide in situ.
-
Add the dipolarophile (e.g., an α,β-unsaturated ester).
-
Stir the reaction at the specified temperature until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography to obtain the enantiomerically enriched pyrrolidine.
Visualizations:
Caption: Comparison of synthetic routes to substituted pyrrolidines.
Synthesis of Substituted Cyclopentanes
The intramolecular cyclization of this compound under basic conditions can, in principle, lead to cyclopentane derivatives through a Dieckmann-type condensation, although this is less common than pyrrolidine formation. A more direct application is the synthesis of cyclobutene dicarboxylates.[13]
Synthetic Equivalents:
-
Dieckmann Condensation: This is the intramolecular Claisen condensation of a diester to form a β-keto ester.[14][15][16][17][18] For the synthesis of a five-membered ring, a 1,6-diester is required. This compound is a precursor to a 1,6-dicarboxy system.
-
Ring-Closing Metathesis (RCM): RCM of a suitable diene is a powerful method for the formation of cyclopentene derivatives, which can then be hydrogenated to the corresponding cyclopentanes.
Data Comparison:
| Method | Key Features | Typical Yields (%) | Stereocontrol |
| Dibromoester Cyclization | Can be used to form cyclobutene dicarboxylates in one step.[13] | Moderate | Can be stereospecific. |
| Dieckmann Condensation | A classic method for forming 5- and 6-membered rings. | Good to Excellent | Not inherently stereoselective. |
| Ring-Closing Metathesis | Highly versatile for a wide range of substituted cyclopentenes. | Generally High | Stereochemistry of the starting diene is often retained. |
Experimental Protocol:
Protocol 4: Dieckmann Condensation of Diethyl Adipate
-
To a suspension of sodium ethoxide in dry toluene, add diethyl adipate dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting β-keto ester by vacuum distillation.
Controlled Radical Polymerization
The presence of two bromine atoms allows dialkyl 2,5-dibromohexanedioates to act as bifunctional initiators in Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization.[2][3][19] This enables the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the formation of block copolymers.
Synthetic Equivalents:
-
Other ATRP Initiators: A wide variety of alkyl halides can be used as ATRP initiators. The choice of initiator affects the rate of initiation and the properties of the resulting polymer.[20][21][22][23]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another major controlled radical polymerization technique that uses a chain transfer agent (CTA), typically a dithioester, to control the polymerization.[24][25][26][27][28]
Data Comparison:
| Method | Initiator/CTA | Monomer | Polydispersity (Đ) | Key Features |
| ATRP | Diethyl 2,5-dibromohexanedioate | n-Butyl Acrylate | Narrow molecular weight distribution.[2] | Bifunctional initiator for triblock copolymers. |
| ATRP | α,α-Dichlorotoluene | Styrene | ~1.3[22] | Bifunctional initiator. |
| RAFT | Cumyl dithiobenzoate | Styrene | < 1.5[25] | Versatile for a wide range of monomers. |
| RAFT | Benzyl dithiobenzoate | Styrene | 1.08 (minimal)[27] | High transfer coefficient. |
Experimental Protocols:
Protocol 5: ATRP of Styrene using a Bifunctional Initiator (Conceptual)
-
To a Schlenk flask, add the bifunctional initiator (e.g., diethyl 2,5-dibromohexanedioate), the copper(I) bromide catalyst, and a ligand (e.g., PMDETA).
-
Seal the flask and perform several freeze-pump-thaw cycles to remove oxygen.
-
Add the degassed styrene monomer via syringe.
-
Place the flask in a thermostated oil bath to initiate polymerization.
-
Monitor the reaction by taking samples periodically to determine monomer conversion (by GC or NMR) and molecular weight and polydispersity (by GPC).
-
To terminate the polymerization, cool the flask and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Visualizations:
Caption: Comparison of ATRP and RAFT controlled radical polymerization.
Synthesis of Muconic Acid
Diethyl α,α'-dibromoadipate is cited as an intermediate in the chemical synthesis of muconic acid, a valuable platform chemical that can be converted to adipic acid, a key monomer for nylon production.[2][29]
Synthetic Equivalents:
-
Biocatalytic Synthesis: A greener and increasingly prevalent alternative is the biosynthesis of muconic acid from renewable feedstocks like glucose using engineered microorganisms.[30][31][32][33][34][35]
Data Comparison:
| Method | Starting Material | Key Reagents/Microbe | Yield | Key Features |
| Chemical Synthesis | Diethyl 2,5-dibromohexanedioate | - | 4-60% (from various precursors)[29] | Traditional chemical route. |
| Biocatalysis | Glucose | Engineered E. coli | 0.22 mol/mol (from glucose)[30] | Renewable feedstock, milder conditions. |
| Biocatalysis | Glucose/Xylose | Engineered P. putida | 46% molar yield (92% of theoretical)[31][33] | Utilizes lignocellulosic sugars. |
Experimental Protocols:
Protocol 6: Synthesis of trans,trans-Dimethyl Muconate from cis,cis-Muconic Acid (Illustrative of Muconate Ester Synthesis) [36]
-
Suspend cis,cis-muconic acid in methanol with a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 18 hours.
-
After cooling, concentrate the mixture under vacuum and dissolve the residue in ethyl acetate.
-
Extract the organic phase with saturated sodium carbonate solution and then wash with brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate to obtain a mixture of dimethyl muconate isomers (90% yield).
-
To isomerize to the trans,trans isomer, reflux the mixture in methanol with a catalytic amount of iodine for 64 hours.
-
Cool the mixture in an ice bath to precipitate the trans,trans-dimethyl muconate.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
Visualizations:
Caption: Comparison of chemical and biocatalytic routes to muconic acid.
References
- 1. lookchem.com [lookchem.com]
- 2. Diethyl 2,5-dibromohexanedioate CAS#: 869-10-3 [amp.chemicalbook.com]
- 3. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 16. Dieckmann Condensation [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 19. nbinno.com [nbinno.com]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 23. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. An integrated yeast‐based process for cis,cis‐muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. pubs.rsc.org [pubs.rsc.org]
- 36. research.rug.nl [research.rug.nl]
The Strategic Advantage of Dimethyl 2,5-dibromohexanedioate in Bioconjugation and Peptide Cyclization
For researchers, scientists, and drug development professionals seeking robust and efficient bifunctional electrophiles, Dimethyl 2,5-dibromohexanedioate emerges as a compelling alternative to more conventional crosslinkers. Its distinct reactivity and structural properties offer significant advantages in applications ranging from peptide cyclization to the synthesis of complex molecular architectures.
This compound is a homobifunctional crosslinking agent featuring two reactive bromide groups on a six-carbon aliphatic chain. This structure facilitates the formation of stable thioether bonds, particularly with cysteine residues in peptides and proteins. This characteristic makes it a valuable tool for constraining peptide conformations, thereby enhancing their proteolytic stability, binding affinity, and bioavailability.
Comparative Performance: this compound vs. Other Bifunctional Electrophiles
| Feature | This compound | Disuccinimidyl suberate (DSS) |
| Reactive Towards | Thiols (e.g., Cysteine) | Primary amines (e.g., Lysine, N-terminus) |
| Bond Formed | Thioether | Amide |
| Reaction pH | Typically neutral to slightly basic (pH 7-8.5) | Typically pH 7-9 |
| Selectivity | High for thiols over other nucleophiles | High for primary amines |
| Stability of Linkage | Highly stable thioether bond | Stable amide bond |
| Common Application | Peptide cyclization via cysteine residues | Protein-protein crosslinking via lysine residues |
The primary advantage of this compound lies in its specificity for thiol groups. In complex biological mixtures or on the surface of proteins where multiple reactive functional groups are present, this selectivity allows for more controlled and specific conjugation to cysteine residues. NHS esters, while highly reactive towards primary amines, can sometimes exhibit side reactions with other nucleophiles.
Furthermore, the resulting thioether bond from the reaction with this compound is highly stable, which is a critical attribute for therapeutic peptides and other bioconjugates that need to maintain their structural integrity in biological systems.
Experimental Protocols
General Protocol for Peptide Cyclization using this compound
This protocol outlines a general procedure for the intramolecular cyclization of a linear peptide containing two cysteine residues.
Materials:
-
Linear peptide with two free thiol groups
-
This compound
-
Degassed reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Organic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 7.5)
-
Analytical HPLC
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the linear peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent like ACN or DMF. The concentration will depend on the desired molar excess.
-
Reaction Initiation: Add a 1.1 to 1.5-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical HPLC-MS.
-
Quenching: Once the reaction is complete (as determined by the disappearance of the starting material), quench any unreacted this compound by adding a quenching reagent.
-
Purification: Purify the cyclized peptide using preparative HPLC.
-
Analysis: Confirm the mass of the cyclized product by mass spectrometry.
Visualizing Reaction Pathways
The following diagrams illustrate the reaction mechanism of this compound and a common alternative, Disuccinimidyl suberate.
Caption: Reaction of this compound with a dithiol peptide.
Comparative Reactivity of Dimethyl 2,5-dibromohexanedioate Stereoisomers: A Guide for Researchers
The stereoisomers of dimethyl 2,5-dibromohexanedioate, namely the meso compound and the enantiomeric pair (d- and l-isomers) that constitute the racemic mixture, possess distinct three-dimensional arrangements of their atoms. This difference in stereochemistry is expected to significantly influence the kinetics and stereochemical outcomes of their reactions, particularly in intramolecular cyclization reactions.
Theoretical Reactivity Comparison
The most probable reaction pathway to be influenced by the stereochemistry of this compound is intramolecular cyclization to form a five-membered ring, a substituted dimethyl cyclopentane-1,2-dicarboxylate. The feasibility and stereochemical outcome of this reaction would be highly dependent on the ability of the starting material to adopt a conformation that allows for the backside attack of a nucleophilic carbanion (formed by deprotonation at one of the α-carbons) on the carbon bearing the other bromine atom (an intramolecular SN2 reaction).
Meso-Dimethyl 2,5-dibromohexanedioate: For the meso-isomer, the two bromine atoms are on opposite sides of the carbon chain in a staggered conformation. For a backside attack to occur in a cyclization reaction, the molecule would need to adopt a specific conformation where one bromine is positioned for departure while the carbanion at the other α-carbon can attack from the opposite face. This may lead to the formation of a specific stereoisomer of the cyclized product.
dl-Dimethyl 2,5-dibromohexanedioate: In the case of the dl-racemic mixture, each enantiomer has a different spatial relationship between the two bromine atoms compared to the meso-isomer. The cyclization of the racemic mixture would likely proceed through different transition states, potentially leading to a different mixture of stereoisomeric products compared to the cyclization of the pure meso-isomer. The relative rates of cyclization for the meso versus the dl-isomers would be dependent on the steric hindrance and conformational energies of the respective transition states.
Without experimental data, it is challenging to predict which stereoisomer would react faster. However, a kinetic study comparing the rates of cyclization under identical conditions would provide valuable insight into the influence of stereochemistry on the reactivity of this system.
Proposed Experimental Workflow for Reactivity Comparison
To quantitatively assess the reactivity of the this compound stereoisomers, a series of controlled experiments would be necessary. The following outlines a potential experimental protocol.
Objective: To compare the rate of intramolecular cyclization of meso- and dl-dimethyl 2,5-dibromohexanedioate.
Experimental Protocol:
-
Synthesis and Separation of Stereoisomers:
-
Synthesize a mixture of the stereoisomers of this compound.
-
Separate the meso-isomer from the dl-racemic mixture using techniques such as fractional crystallization or column chromatography.
-
Characterize the purified isomers using NMR spectroscopy and melting point analysis.
-
-
Intramolecular Cyclization Reaction:
-
In separate, parallel reactions, treat the purified meso-isomer and the dl-racemic mixture with a suitable base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) at a controlled temperature.
-
Monitor the progress of the reaction over time by taking aliquots from the reaction mixture at regular intervals.
-
-
Kinetic Analysis:
-
Quench the reaction in the aliquots and analyze the composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the cyclized product(s).
-
Plot the concentration of the starting material versus time to determine the rate of reaction for each stereoisomer.
-
Calculate the rate constants for the cyclization of the meso- and dl-isomers.
-
-
Product Characterization:
-
Isolate the cyclized products from each reaction.
-
Characterize the stereochemistry of the products using spectroscopic techniques (e.g., 2D NMR) to determine the stereoselectivity of the cyclization for each starting stereoisomer.
-
Data Presentation:
The quantitative data from these experiments could be summarized in the following tables for easy comparison:
Table 1: Reaction Rates of this compound Stereoisomers in Intramolecular Cyclization
| Stereoisomer | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |
| meso | Value | Value |
| dl (racemic) | Value | Value |
Table 2: Product Distribution from the Intramolecular Cyclization of this compound Stereoisomers
| Starting Stereoisomer | Product Stereoisomer(s) | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| meso | Structure(s) | Value | Value |
| dl (racemic) | Structure(s) | Value | Value |
Visualizing the Comparison Workflow
The logical flow for a comparative study of the stereoisomers' reactivity can be visualized as follows:
Caption: Logical workflow for the comparative reactivity study of this compound stereoisomers.
References
A Comparative Guide to the Efficacy of Dimethyl 2,5-dibromohexanedioate in Solution-Phase vs. Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide and protein modification, the selective conversion of cysteine residues to dehydroalanine (Dha) serves as a powerful tool for introducing diverse functionalities. This conversion opens avenues for creating novel bioconjugates, studying protein function, and developing innovative therapeutics. Dimethyl 2,5-dibromohexanedioate and its close analog, 2,5-dibromohexanediamide (DBHDA), have emerged as effective reagents for this transformation. This guide provides an objective comparison of the efficacy of using these reagents in solution-phase versus solid-phase synthesis, supported by experimental data and detailed protocols.
The conversion of cysteine to dehydroalanine using this compound or DBHDA proceeds through a bis-alkylation of the cysteine thiol, forming a cyclic sulfonium salt intermediate. Subsequent base-mediated β-elimination yields the dehydroalanine residue.[1][2] This two-step mechanism can be applied to peptides in solution or to peptides still attached to a solid support.
At a Glance: Solution-Phase vs. Solid-Phase Synthesis
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (On-Resin) |
| Principle | Reactions are carried out with the peptide fully dissolved in a suitable solvent. | The peptide is covalently attached to an insoluble resin, and reactions occur on this solid support. |
| Purification | Requires purification after the reaction to remove excess reagents and byproducts, typically by HPLC.[1] | Purification is simplified to washing the resin to remove excess reagents. The final peptide is cleaved from the resin and then purified.[1] |
| Reagent Stoichiometry | Generally requires a lower excess of the modifying reagent (e.g., 3-50 equivalents).[1] | Often requires a higher excess of reagents (e.g., 5-10 equivalents relative to resin loading) to drive the reaction to completion.[1] |
| Reaction Monitoring | Reaction progress can be readily monitored by taking aliquots for analysis (e.g., LC-MS).[1] | Monitoring involves cleaving a small amount of peptide from the resin for analysis.[1] |
| Scalability | More amenable to large-scale synthesis. | Excellent for lab-scale and high-throughput synthesis; large-scale can be costly. |
| Potential for Side Reactions | Higher potential for intermolecular side reactions, especially at high peptide concentrations. | Reduced intermolecular side reactions due to the pseudo-dilution effect on the solid support. |
| Overall Yield | Can be lower due to losses during purification steps. | Can be higher for complex peptides due to simplified washing steps and reduced handling losses. |
Experimental Data: A Comparative Overview
| Protein/Peptide | Reagent | Concentration | Buffer/Solvent | pH | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Np276-Cys61 | DBHDA | Not specified | 50 mM Sodium Phosphate | 8.0 | 37 | 1 | >95% (by MS) | [2] |
| SD–Aβ40-K28C | DBHDA | Not specified | Not specified | Not specified | Not specified | Not specified | High | [2] |
Note: The optimal conditions, including the equivalents of the reagent and base, may vary depending on the specific peptide sequence and should be empirically determined.[1]
Experimental Protocols
Protocol 1: On-Resin Conversion of Cysteine to Dehydroalanine
This protocol is suitable for peptides still attached to the solid support.[1]
Materials:
-
Cysteine-containing peptidyl-resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
This compound or 2,5-dibromohexanediamide (DBHDA)
-
N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine
-
Dichloromethane (DCM)
-
Methanol
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the cysteine-containing peptidyl-resin in DMF or NMP for 30 minutes in a reaction vessel.
-
Reagent Preparation: Prepare a solution of this compound/DBHDA (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as DIPEA (10-20 equivalents) in the chosen solvent.
-
Reaction: Add the reagent solution to the swollen resin and agitate the mixture at room temperature for 2-6 hours.
-
Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Peptide Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.[1]
Protocol 2: Conversion of Cysteine to Dehydroalanine in Solution
This protocol is for purified peptides in solution.[1]
Materials:
-
Purified cysteine-containing peptide
-
Acetonitrile/water or an aqueous buffer (e.g., phosphate buffer, pH 8.0)
-
This compound or 2,5-dibromohexanediamide (DBHDA)
-
Sodium bicarbonate or DIPEA
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and water or an aqueous buffer.
-
Reagent Addition: Add a solution of this compound/DBHDA (3-50 equivalents) to the peptide solution.
-
Base Addition: Add a suitable base, such as sodium bicarbonate or DIPEA, to achieve the desired pH (typically around 8.0).
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and any side products.
-
Characterization: Confirm the structure and purity of the modified peptide by mass spectrometry.
Visualizing the Workflow
Caption: Workflow for solution-phase conversion of cysteine to dehydroalanine.
References
A Comparative Guide to the Large-Scale Synthesis of Pharmaceutical Intermediates: A Cost-Benefit Analysis of Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecular scaffolds is a cornerstone of modern drug discovery and development. The choice of building blocks and synthetic routes can significantly impact the efficiency, cost, and environmental footprint of large-scale production. This guide provides a comprehensive cost-benefit analysis of utilizing Dimethyl 2,5-dibromohexanedioate as a key intermediate in the synthesis of pharmaceutical building blocks, with a direct comparison to its close analogue, Diethyl 2,5-dibromohexanedioate.
Executive Summary
This compound is a versatile reagent, primarily employed in the construction of cyclic and bicyclic structures, which are prevalent in a wide range of biologically active molecules. Its utility in synthesizing constrained amino acids and complex heterocyclic systems, such as the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids, makes it a valuable tool for medicinal chemists.[1][2] This guide will delve into the synthesis of this compound, its performance in subsequent reactions, and a direct comparison with Diethyl 2,5-dibromohexanedioate, considering factors such as yield, cost, and safety.
Performance Comparison: Dimethyl vs. Diethyl 2,5-dibromohexanedioate
The selection between the dimethyl and diethyl esters of 2,5-dibromohexanedioic acid often depends on the specific reaction conditions, desired solubility properties, and, critically, the cost and availability of the starting materials. While both serve as effective bifunctional alkylating agents, subtle differences in their physical and chemical properties can influence reaction outcomes and process efficiency on a large scale.
| Parameter | This compound | Diethyl 2,5-dibromohexanedioate | Key Considerations & References |
| Molecular Weight | 331.99 g/mol | 360.04 g/mol | The lower molecular weight of the dimethyl ester offers a slight advantage in terms of atom economy.[3][4] |
| Typical Purity | 97% - 99.9% | ≥99% | Both are commercially available at high purity.[5][6] |
| Reported Synthesis Yield | Not explicitly found for large scale. | ~95% | A high yield is reported for the diethyl ester synthesis.[7][8] |
| Relative Cost | Varies by supplier and quantity. | Varies by supplier and quantity. | Bulk pricing is a critical factor for large-scale synthesis and requires direct inquiry with suppliers.[7] |
| Key Applications | Synthesis of constrained amino acids and bicyclic pharmaceutical intermediates.[2][9] | Used as a bifunctional atom transfer radical polymerization (ATRP) initiator and in organic synthesis.[7][8] | Applications are largely overlapping, with the choice often dictated by process optimization. |
| Safety Profile | Harmful if swallowed, causes severe skin burns and eye damage.[3] | Similar hazard profile to the dimethyl ester. | Both require careful handling, personal protective equipment, and appropriate disposal protocols. |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of adipic acid followed by esterification. The following protocol is adapted from literature procedures.[10]
Step 1: Formation of Hexanedioyl Dichloride (Adipoyl Chloride)
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine adipic acid (1.0 eq) and thionyl chloride (2.5 eq).
-
Heat the mixture to reflux (approximately 80°C) for 3 hours under an inert atmosphere.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
Step 2: Bromination
-
To the resulting crude hexanedioyl dichloride, carefully add bromine (2.5 eq) and heat the mixture to 80°C.
Step 3: Esterification
-
This step is inferred from the synthesis of the diethyl ester and general chemical principles, as a detailed large-scale protocol for the dimethyl ester was not explicitly found in the search results.
-
Cool the reaction mixture and cautiously add methanol (excess) to the crude 2,5-dibromohexanedioyl chloride.
-
The esterification is typically carried out at room temperature or with gentle heating.
-
The reaction mixture is then worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., chloroform).
-
The organic layers are combined, dried, and the solvent is evaporated.
-
The crude product is then purified by crystallization, for example, from diethyl ether.
Synthesis of a Constrained Amino Acid Analogue using this compound
The following is a generalized workflow for the synthesis of a bicyclic amino acid analogue, a key application of this reagent.[9]
-
Preparation of a Pyrrolidine Dicarboxylate: A suitable starting material, such as a dimethyl pyrrolidine-2,5-dicarboxylate, is prepared or obtained commercially.
-
Double Alkylation/Cyclization: The pyrrolidine dicarboxylate is reacted with this compound in the presence of a base to facilitate a double alkylation, leading to the formation of the bicyclic scaffold.
-
Further Functional Group Manipulations: The resulting bicyclic intermediate can then undergo further chemical transformations, such as ester hydrolysis, protection/deprotection of functional groups, and introduction of other desired moieties to yield the final constrained amino acid.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key synthetic pathways discussed.
Caption: Synthesis of this compound.
Caption: Application in Constrained Amino Acid Synthesis.
Cost-Benefit Analysis for Large-Scale Synthesis
Cost Considerations:
-
Raw Material Costs: The bulk price of adipic acid, bromine, thionyl chloride, and the respective alcohol (methanol vs. ethanol) are primary cost drivers. Direct quotes from suppliers for kilogram and ton quantities are essential for an accurate assessment.
-
Reagent and Solvent Costs: The cost of solvents for reaction and purification, as well as any bases or catalysts used in subsequent reactions, must be factored in.
-
Energy Costs: Heating for reflux and distillation steps contributes to the overall energy consumption of the process.
-
Waste Disposal Costs: The disposal of halogenated waste and acidic byproducts needs to be managed in an environmentally responsible and cost-effective manner.
-
Labor and Equipment Costs: The complexity of the synthesis and the required equipment will influence labor costs and capital investment.
Benefit Considerations:
-
Process Safety and Simplicity: A simpler, more robust process with fewer hazardous reagents is preferable for large-scale production. The handling of bromine and thionyl chloride requires stringent safety protocols.
-
Downstream Reaction Efficiency: The performance of the dibromoester in subsequent reactions is a critical factor. The choice between the dimethyl and diethyl ester may be influenced by which provides a better yield or selectivity in the desired cyclization reaction.
-
Atom Economy: As previously noted, the lower molecular weight of this compound offers a marginal advantage in atom economy.
Conclusion
Both Dimethyl and Diethyl 2,5-dibromohexanedioate are valuable reagents for the synthesis of complex pharmaceutical intermediates. The choice between them for large-scale synthesis will ultimately depend on a thorough evaluation of the total cost of production, which includes raw material pricing, process efficiency, and the performance of the intermediate in the specific downstream application. While the synthesis of the diethyl ester is well-documented with high yields, the potential atom economy advantage of the dimethyl ester warrants consideration. For any large-scale manufacturing campaign, it is imperative to conduct a detailed process development and cost analysis, including obtaining firm quotes for bulk quantities of all raw materials.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Buy this compound (EVT-1613877) | 868-72-4 [evitachem.com]
- 3. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sale diethyl 2,5-dibromohexanedioate [qinmuchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 8. Diethyl 2,5-dibromohexanedioate CAS#: 869-10-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Spectral Analysis of Dimethyl 2,5-dibromohexanedioate and Its Nucleophilic Substitution and Elimination Reaction Products
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of Dimethyl 2,5-dibromohexanedioate and its transformation into key reaction products. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and visual representations of the underlying chemical processes.
This guide delves into the spectral analysis of this compound, a versatile building block in organic synthesis, and its derivatives formed through nucleophilic substitution and dehydrobromination reactions. Understanding the distinct spectral signatures of the starting material and its products is crucial for reaction monitoring, product identification, and purity assessment in various research and development settings, including pharmaceutical discovery.
Spectral Profile of this compound
This compound is a diester containing two chiral centers, leading to the possibility of different stereoisomers. Its spectral data provides key insights into its molecular structure.
Table 1: Spectral Data for this compound
| Spectral Data Type | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | Data not available in searched literature. |
| ¹³C NMR (CDCl₃) | Data not available in searched literature. |
| IR (KBr Pellet) | Characteristic peaks for C=O (ester) stretching, C-O stretching, and C-Br stretching are expected. A reference spectrum is available on SpectraBase.[1] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): Expected around m/z 330, 332, 334 (due to bromine isotopes). Fragmentation patterns would involve loss of Br, OCH₃, and COOCH₃ groups. A reference spectrum is available in the NIST Mass Spectrometry Data Center.[1] |
Comparative Analysis of Reaction Products
Two primary reaction pathways for this compound are explored: nucleophilic substitution with sodium azide and dehydrobromination. These reactions lead to products with distinct spectral features, allowing for clear differentiation from the starting material.
Nucleophilic Substitution: Synthesis of Dimethyl 2,5-diazidohexanedioate
The reaction of this compound with sodium azide is anticipated to yield Dimethyl 2,5-diazidohexanedioate. The introduction of the azide functional groups will significantly alter the spectral properties of the molecule.
Table 2: Predicted and Observed Spectral Data for Dimethyl 2,5-diazidohexanedioate
| Spectral Data Type | Predicted Peaks/Signals | Observed Data |
| ¹H NMR | Shift of the CH-Br proton signal to a CH-N₃ signal, expected at a different chemical shift. | Data not available in searched literature. |
| ¹³C NMR | Shift of the C-Br carbon signal to a C-N₃ signal. | Data not available in searched literature. |
| IR | A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration, typically appearing around 2100 cm⁻¹. | Data not available in searched literature. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the diazido compound. Fragmentation would likely involve the loss of N₂ from the azide groups. | Data not available in searched literature. |
Dehydrobromination: Synthesis of Dimethyl Hexadienedioate Isomers
The elimination of two molecules of HBr from this compound is expected to produce a mixture of isomers of Dimethyl hexadienedioate. The formation of carbon-carbon double bonds will introduce characteristic signals in the NMR and IR spectra.
Table 3: Spectral Data for Dimethyl Hexadienedioate Isomers
| Isomer | ¹H NMR | ¹³C NMR | IR | Mass Spectrometry |
| (E,E)-Dimethyl 2,4-hexadienedioate | Data not available in searched literature. | Data not available in searched literature. | Characteristic peaks for C=C stretching and C-H bending for a trans-disubstituted alkene. | A mass spectrum is available in the NIST WebBook. |
| (Z,Z)-Dimethyl 2,4-hexadienedioate | Data not available in searched literature. | Data not available in searched literature. | A vapor phase IR spectrum is available on SpectraBase. | Data not available in searched literature. |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and subsequent analysis of the target compounds.
Synthesis of this compound
A general procedure for the synthesis of the meso-isomer of this compound has been reported.[2] This typically involves the bromination of a suitable precursor like adipic acid, followed by esterification.
General Protocol for Nucleophilic Substitution of Alkyl Halides with Sodium Azide
-
Reaction Setup: An alkyl halide is reacted with an excess of sodium azide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude azide.
-
Purification: The crude product can be purified by column chromatography or distillation.
General Protocol for Dehydrobromination of Vicinal Dibromides
-
Base Selection: A strong base is required to induce the double elimination. Common choices include potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂).
-
Solvent: The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) or liquid ammonia (for NaNH₂).
-
Reaction Conditions: The dibromide is treated with at least two equivalents of the strong base. The reaction temperature can vary depending on the specific substrate and base used.
-
Work-up: The reaction is quenched, and the product is isolated by extraction and purified by methods such as crystallization or chromatography.
Visualizing Reaction Pathways and Workflows
Graphical representations can aid in understanding the chemical transformations and the analytical workflow.
Caption: Reaction pathways of this compound.
Caption: General workflow for synthesis and spectral analysis.
Disclaimer: The spectral data for the reaction products, Dimethyl 2,5-diazidohexanedioate and Dimethyl hexadienedioate, were not explicitly found in the searched literature. The provided information is based on general principles of organic chemistry and spectral interpretation. Researchers should perform their own spectral analysis to confirm the identity and purity of their synthesized compounds.
References
A Comparative Guide to the Synthesis of Dimethyl 2,5-dibromohexanedioate for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Dimethyl 2,5-dibromohexanedioate, a valuable building block in the creation of complex molecules, is one such intermediate. This guide provides a comparative analysis of synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and visual aids to support informed decisions in the laboratory.
This compound serves as a crucial precursor in various synthetic applications, including the development of stereoselective transformations and the synthesis of chiral molecules. Its bifunctional nature, with bromine atoms at the 2 and 5 positions, allows for controlled and predictable reactions, making it a valuable tool in medicinal chemistry.
Comparison of Synthetic Methodologies
The primary and most direct route to this compound is the free-radical bromination of dimethyl adipate. An alternative, though less common, approach involves a modified Hunsdiecker reaction. The following table summarizes the key quantitative metrics for these two methods.
| Metric | Primary Method: Wohl-Ziegler Bromination | Alternative Method: Modified Hunsdiecker Reaction |
| Starting Material | Dimethyl Adipate | Adipic Acid |
| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Silver(I) Oxide, Bromine |
| Solvent | Carbon Tetrachloride (or safer alternative) | Carbon Tetrachloride |
| Typical Yield | 60-70% | 40-50% |
| Reaction Time | 4-6 hours | 8-12 hours (including salt formation) |
| Purity of Crude Product | Good to Excellent | Moderate, requires significant purification |
| Scalability | Readily scalable | More challenging to scale due to the use of silver salts |
| Safety Considerations | Use of a radical initiator and brominating agent requires caution. Carbon tetrachloride is a hazardous solvent. | Use of bromine and formation of silver salts require careful handling. Carbon tetrachloride is a hazardous solvent. |
Experimental Protocols
Primary Method: Wohl-Ziegler Bromination of Dimethyl Adipate
This method relies on the free-radical bromination of the α-carbons of dimethyl adipate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Materials:
-
Dimethyl adipate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl adipate in carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux. The reaction can be initiated with a UV lamp if necessary.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Alternative Method: Modified Hunsdiecker Reaction from Adipic Acid
This route involves the conversion of adipic acid to its silver salt, followed by decarboxylative bromination.
Materials:
-
Adipic acid
-
Silver(I) oxide
-
Bromine
-
Carbon tetrachloride
-
Standard glassware for reaction and filtration
Procedure:
-
Preparation of Silver Adipate: In a flask protected from light, dissolve adipic acid in water and neutralize with a stoichiometric amount of sodium hydroxide solution. Add a solution of silver nitrate to precipitate silver adipate. Filter the precipitate, wash with water and then acetone, and dry thoroughly in a vacuum oven.
-
Hunsdiecker Reaction: Suspend the dry silver adipate in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
From the dropping funnel, add a solution of bromine (2.1 equivalents) in carbon tetrachloride dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux until the evolution of carbon dioxide ceases (typically 4-6 hours).
-
Cool the reaction mixture and filter to remove silver bromide.
-
Wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude product, primarily 1,4-dibromobutane, would then need to be converted to the target diester through a separate multi-step process, highlighting the indirect nature of this route for the desired product. Due to the complexity and lower yield, the Wohl-Ziegler reaction is the preferred method.
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the reaction pathways.
Caption: Wohl-Ziegler bromination of dimethyl adipate.
Caption: Modified Hunsdiecker reaction pathway.
Application in Drug Development: Synthesis of Constrained Amino Acids
This compound is a valuable starting material for the synthesis of conformationally constrained amino acid analogs. These modified amino acids are of significant interest in drug design as they can impart specific secondary structures to peptides, enhancing their stability and biological activity. The following workflow illustrates the use of this compound in this context.
Caption: Application in constrained amino acid synthesis.
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl 2,5-dibromohexanedioate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Dimethyl 2,5-dibromohexanedioate, a halogenated organic compound, is classified as hazardous and requires specific procedures for its disposal.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Immediate Safety and Handling Precautions:
Before handling this compound, it is crucial to be aware of its hazards. It is harmful if swallowed and causes severe skin burns and eye damage.[2][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
A comprehensive set of PPE should be worn at all times when handling this substance to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is also recommended. | To protect against splashes and dust formation that can cause serious eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are required. | To prevent skin contact which can result in severe burns.[2][5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][5] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7] | To avoid inhalation of dust or vapors. |
First Aid Measures:
In the event of exposure, immediate action is critical.
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][7]
-
After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[2][7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic compound.[5][6] Improper disposal, such as pouring it down the drain, is strictly prohibited.[2][5]
1. Waste Segregation:
-
This compound waste must be collected separately from non-halogenated organic waste.[6][8] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[9]
-
This waste should also be kept separate from acidic or alkaline waste streams, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[8]
2. Waste Collection and Containerization:
-
Use a designated and compatible waste container, often a labeled carboy specifically for halogenated organic wastes.[10][11]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8][10]
-
Affix a hazardous waste tag to the container before adding any waste.[8][10]
-
All commingling of halogenated solvent waste must be conducted in an operating chemical fume hood.[8]
-
Keep the container closed when not adding waste.[8]
3. Labeling:
-
The hazardous waste tag must be filled out completely and accurately.
-
Include the full chemical name: "this compound".
-
Identify the hazards: Flammable, Toxic.[8]
-
List all chemical constituents and their approximate percentages.[8]
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[8]
-
Ensure the container is stored in a cool, dry, and well-ventilated area.[8]
-
The container must be within secondary containment to control any potential leaks.[8]
5. Final Disposal:
-
Dispose of the contents and container through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][4]
-
Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Observe all federal, state, and local environmental regulations.[2]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
Essential Safety and Logistical Information for Handling Dimethyl 2,5-dibromohexanedioate
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of Dimethyl 2,5-dibromohexanedioate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary where splash risk is high[1][4]. | To protect eyes from splashes, which can cause severe damage[1][2][3]. |
| Hand Protection | Butyl rubber gloves are recommended. Avoid nitrile gloves as they offer poor resistance to esters[5][6]. For extended handling, consider using a highly resistant glove, such as a laminated film (e.g., SilverShield®), with a more dexterous outer glove for improved handling. | To prevent skin contact, which can lead to severe burns[1][2][3]. The choice of glove material is critical for adequate chemical resistance. |
| Body Protection | A laboratory coat and close-toed footwear are the minimum requirements[1]. The selection of additional protective clothing should be based on a risk assessment of the specific laboratory procedures. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if engineering controls (e.g., fume hood) are not sufficient to maintain low airborne concentrations, or if irritation is experienced[1][2][7]. | To prevent inhalation of dust or vapors, which can be harmful[1][7]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling from acquisition to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to ensure adequate ventilation[1].
-
Assemble all required PPE as specified in the table above. Inspect all PPE for any damage before use.
-
Gather all necessary laboratory equipment, reagents, and a designated, labeled waste container.
-
-
Handling:
-
Put on all required PPE before handling the chemical.
-
When weighing or transferring the solid, do so in a manner that minimizes the generation of dust[1].
-
If creating a solution, add the chemical slowly to the solvent.
-
Conduct all experimental procedures within the designated handling area.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and work surfaces thoroughly after use.
-
Dispose of all contaminated waste, including disposable gloves and any contaminated absorbent materials, in a properly labeled hazardous waste container[1]. Consult local regulations for specific disposal requirements[1].
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE[1].
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][7]. |
| Skin Contact | Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention[1][7]. |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention[1][7]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately[1][7]. |
Spill Response:
In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it into a suitable, labeled container for disposal[1]. Avoid generating dust. Ensure the area is well-ventilated during cleanup.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][2].
-
Keep away from incompatible substances such as strong oxidizing agents[7].
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][2][7].
-
Do not dispose of down the drain or into the environment. Chemical waste generators must ensure complete and accurate classification of hazardous waste[7].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
